molecular formula C10H17NO3 B2720329 Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS No. 1450977-82-8

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Cat. No.: B2720329
CAS No.: 1450977-82-8
M. Wt: 199.25
InChI Key: FJBYOMNTEKKEMJ-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is a novel chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a hybrid structure combining an azetidine ring, a four-membered nitrogen-containing heterocycle, with a tetrahydropyran (oxane) moiety. Azetidine rings are recognized as valuable saturated heterocycles in drug discovery, serving as key pharmacophores in natural products and synthetic bioactive molecules . The integration of the azetidine scaffold with a tetrahydropyran ring makes this compound a promising constrained amino acid analogue. Such conformationally restricted scaffolds are highly sought after for generating diverse chemical libraries and for the synthesis of potential biologically active substances and peptides . The structural motif of incorporating small aliphatic rings like azetidine is a established strategy in medicinal chemistry to improve the metabolic stability and physicochemical properties of drug candidates . Researchers can utilize this ester in various synthetic applications, including cross-coupling reactions to create more complex molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-(oxan-4-yl)azetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-2-5-11(9)8-3-6-14-7-4-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYOMNTEKKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Azetidine-2-Carboxylates with a Focus on Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of substituted azetidine-2-carboxylates, a class of compounds of significant interest in modern medicinal chemistry. While focusing on the specific, likely novel, derivative This compound , for which a unique CAS number is not publicly available at the time of this writing, we will draw upon established knowledge of closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications.

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1] It offers a unique combination of structural rigidity and three-dimensional character, which can be exploited to fine-tune the pharmacological properties of bioactive molecules.[1] The incorporation of this motif can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not found in major chemical databases, we can define its structure and predict its properties based on its constituent parts. The identifiers for the parent acid, azetidine-2-carboxylic acid, are well-established.

Table 1: Identifiers for Azetidine-2-carboxylic Acid and Related Structures

IdentifierAzetidine-2-carboxylic acidMethyl L-azetidine-2-carboxylate hydrochloride1-(oxan-4-yl)azetidine-3-carboxylic acid
CAS Number 2133-34-8[2]69684-69-1[3][4]Not available
Molecular Formula C₄H₇NO₂[2]C₅H₉NO₂·HCl[4]C₉H₁₅NO₃[5]
Molecular Weight 101.10 g/mol [6]151.59 g/mol [3]185.22 g/mol
Synonyms Aze, Azc[2]methyl (2S)-2-azetidinecarboxylate hydrochloride[3]N/A

The target molecule, this compound, would have the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its properties can be inferred from related structures. For instance, it is expected to be a liquid or a low-melting solid at room temperature.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for N-alkylation of azetidine derivatives. A common and effective strategy involves the reductive amination of a suitable azetidine precursor with tetrahydropyran-4-one.

Proposed Synthetic Workflow

The logical pathway to the target compound would start from a commercially available or readily synthesized azetidine-2-carboxylate ester. The key step is the introduction of the oxane (tetrahydropyran) moiety onto the azetidine nitrogen.

G cluster_0 Synthetic Pathway A Methyl azetidine-2-carboxylate (or its hydrochloride salt) C Reductive Amination A->C B Tetrahydropyran-4-one B->C D This compound (Target Molecule) C->D Product E Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) E->C Reagent F Solvent (e.g., DCE, MeOH) F->C Conditions

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of Methyl L-azetidine-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol, add tetrahydropyran-4-one (1.1 eq).

  • pH Adjustment: If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the acid and free the amine.

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid reduction of the ester functionality.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

Azetidine-containing compounds are increasingly sought after in drug discovery.[7] The rigid four-membered ring can act as a conformational constraint, locking a molecule into a bioactive conformation and potentially increasing its binding affinity for a biological target.

The specific substituent, a 1-(oxan-4-yl) group, is a common motif in medicinal chemistry used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which may lead to additional interactions with a target protein.

Potential Therapeutic Areas

While the biological activity of this compound has not been reported, its structural features suggest potential applications in several therapeutic areas:

  • Enzyme Inhibitors: As a proline analog, this compound could potentially inhibit enzymes that recognize proline as a substrate.[8][9]

  • Central Nervous System (CNS) Agents: The incorporation of small, polar heterocyclic rings is a common strategy in the design of CNS-active drugs.

  • Antiviral and Antibacterial Agents: The unique geometry of azetidines has been exploited in the development of antimicrobial agents.[8]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be followed. Based on safety data sheets for similar azetidine derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area or with local exhaust ventilation.[11][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Spills: In case of a spill, sweep up the material and place it into a suitable disposal container.[10]

Conclusion

This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its synthesis is feasible through established synthetic methodologies, and its structural characteristics suggest a high potential for incorporation into novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential applications in drug discovery.

References

  • Safety Data Sheet. (n.d.).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • METHYL L-AZETIDINE-2-CARBOXYLATE HCL | 69684-69-1. (n.d.). MilliporeSigma.
  • Methyl L-azetidine-2-carboxylate hydrochloride | CAS 69684-69-1. (n.d.). Santa Cruz Biotechnology.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Research advances in L-azetidine-2-carboxylic acid. (2026).
  • 1-(oxan-4-yl)azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

The Pharmacophore Bridge: 1-(tetrahydro-2H-pyran-4-yl)azetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1-(tetrahydro-2H-pyran-4-yl)azetidine moiety has emerged as a high-value structural motif. It represents a strategic convergence of two privileged scaffolds: the conformationally restricted azetidine ring and the polarity-modulating tetrahydropyran (THP) group.

This guide analyzes the utility of this specific bicyclic system as a replacement for traditional piperidine or cyclohexyl-amine linkers. By transitioning to this scaffold, drug discovery programs frequently observe improved Ligand Lipophilicity Efficiency (LLE), reduced hERG liability, and optimized metabolic stability. This whitepaper details the synthetic accessibility, physicochemical rationale, and application of this motif in clinical candidates, including Acetyl-CoA Carboxylase (ACC) inhibitors.

Structural Rationale & Physicochemical Profile[1][2][3][4][5][6][7][8]

The "Bioisostere" Logic

The 1-(tetrahydro-2H-pyran-4-yl)azetidine system is often employed as a bioisostere for N-substituted piperidines or N-cyclohexyl azetidines .

  • Vs. Piperidine: The azetidine ring contracts the spatial vector, altering the projection of substituents at the C3 position. This can be critical for fine-tuning potency in tight binding pockets where a 6-membered piperidine ring is too sterically demanding.

  • Vs. Cyclohexyl: The tetrahydropyran (THP) ring lowers the LogP (lipophilicity) significantly compared to a cyclohexyl group (typically by ~1.0–1.5 log units) due to the ether oxygen. This oxygen also acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-energy desolvation penalty.

Physicochemical Comparison Table

The following table illustrates the theoretical shift in properties when optimizing a lead compound from a cyclohexyl/piperidine core to the target scaffold.

PropertyN-Cyclohexyl Piperidine1-(THP-4-yl) Piperidine1-(THP-4-yl) Azetidine Impact / Benefit
LogP (Est.) ~3.5 (High)~2.2 (Moderate)~1.5 (Optimal) Improved solubility; reduced promiscuity.
pKa (Basic N) ~10.5~9.5~9.0 - 9.5 Reduced lysosomal trapping; better permeation.
TPSA LowModerate (+9 Ų)Moderate Balanced permeability/solubility.
Metabolic Risk High (Oxidation)ModerateLow Azetidine ring is less prone to N-dealkylation than flexible amines.

Synthetic Methodologies

The construction of 1-(tetrahydro-2H-pyran-4-yl)azetidine derivatives is robust, primarily relying on Reductive Amination . This route is preferred over direct alkylation due to cleaner reaction profiles and the avoidance of over-alkylation.

Primary Protocol: Reductive Amination

Reaction Class: One-Pot Reductive Alkylation Key Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/DCM.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Dissolve the Azetidine derivative (1.0 equiv) (e.g., azetidine-3-carboxylic acid ester or 3-fluoroazetidine) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M concentration].

    • Note: If the azetidine is a hydrochloride salt, add Triethylamine (TEA) or DIPEA (1.0–1.2 equiv) to liberate the free base. Stir for 15 minutes.

  • Imine Formation:

    • Add Tetrahydro-4H-pyran-4-one (1.2–1.5 equiv) to the mixture.

    • Add Acetic Acid (catalytic amount, ~0.1–0.5 equiv) to activate the ketone carbonyl.

    • Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the carbinolamine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for sensitive substrates).

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 equiv) portion-wise.

    • Causality: STAB is chosen over NaBH₄ because it is less aggressive and will selectively reduce the iminium ion without reducing the ketone starting material too rapidly.

  • Work-up:

    • Stir at RT for 12–16 hours. Monitor by LCMS for disappearance of the azetidine mass.

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The tertiary amine product is usually basic. Purify via Flash Column Chromatography (Silica gel) using a gradient of DCM/MeOH (often with 1% NH₄OH additive).

Visualization of Synthetic Workflow

SynthesisWorkflow Start Azetidine Salt (R-Azetidine.HCl) Base Free Base Gen. (+ DIPEA) Start->Base DCM, RT Inter Iminium Ion Intermediate Base->Inter + Ketone + AcOH Ketone Tetrahydro-4H-pyran-4-one Ketone->Inter Reduct Reduction (NaBH(OAc)3) Inter->Reduct In situ Product 1-(THP-4-yl)azetidine Derivative Reduct->Product 16h, RT

Caption: Figure 1. Standard Reductive Amination workflow for generating the target scaffold.

Case Studies in Drug Discovery

Metabolic Disease: Acetyl-CoA Carboxylase (ACC) Inhibitors

Context: Non-alcoholic steatohepatitis (NASH) and Type 2 Diabetes. Reference Case: PF-05221304 (Pfizer).[1]

  • The Challenge: Early ACC inhibitors suffered from poor physicochemical properties and systemic toxicity.

  • The Solution: Pfizer chemists utilized the 1-(tetrahydro-2H-pyran-4-yl)azetidine motif (specifically linked to a 2-amino-oxazole core in related series) to optimize liver targeting and solubility.

  • Mechanistic Role:

    • The azetidine ring provided a rigid linker that oriented the pharmacophore correctly within the ACC active site while minimizing steric clashes.

    • The pyran group reduced the overall lipophilicity (LLE improvement) compared to earlier carbocyclic analogs, reducing hERG channel inhibition—a common liability for lipophilic basic amines.

    • Result: PF-05221304 demonstrated liver-selective distribution, crucial for efficacy in NASH without systemic side effects.

Virology: SARS-CoV-2 3CL Protease Inhibitors

Context: Antiviral therapeutics for COVID-19.[2] Reference Case: Structure-guided design of spirocyclic inhibitors.

  • Application: Researchers explored azetidine-pyran spiro-systems and linked systems to occupy the S2/S4 pockets of the 3CL protease.

  • Benefit: The compact nature of the azetidine allowed the inhibitor to fit into the shallow S2 pocket, while the pyran oxygen engaged in water-mediated hydrogen bonding networks, enhancing potency (IC50 in sub-micromolar range) and improving metabolic stability against microsomal oxidation.

Structure-Activity Relationship (SAR) Logic

When incorporating this moiety, the SAR typically follows a specific decision tree. The diagram below illustrates the logical flow researchers should use when optimizing this region of a molecule.

SAR_Logic Start Lead Compound (High LogP / Low Sol) Decision1 Replace Cyclohexyl with THP? Start->Decision1 Decision2 Replace Piperidine with Azetidine? Start->Decision2 Outcome1 Lower LogP (~1.0) Maintain Steric Bulk Decision1->Outcome1 Combine 1-(THP-4-yl)azetidine Scaffold Outcome1->Combine Outcome2 Alter Vector/Shape Reduce Basic Strength Decision2->Outcome2 Outcome2->Combine Check Check hERG & Metabolic Stability Combine->Check Final Optimized Candidate (High LLE) Check->Final

Caption: Figure 2. SAR Decision Tree for transitioning to the Azetidine-Pyran scaffold.

References

  • Pfizer Inc. (2020).[1] Discovery of PF-05221304, a Liver-Targeted Acetyl-CoA Carboxylase Inhibitor.[3][1] Journal of Medicinal Chemistry.[1]

  • Verma, S. et al. (2020). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (PMC).

  • Cheekatla, S. R. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6] Expert Opinion on Drug Discovery.

  • Drug Hunter. (2021). PF-05221304: A Liver-Targeted Acetyl-CoA Carboxylase Inhibitor.[1]

Sources

Solubility profile of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Focus: Physicochemical Profiling, Solvent Selection, and Purification Strategies

Executive Summary & Compound Context[1][2][3][4]

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate (also referred to as Methyl 1-(tetrahydro-2H-pyran-4-yl)azetidine-2-carboxylate) is a critical intermediate in the synthesis of next-generation GLP-1 receptor agonists, most notably Danuglipron (PF-06882961) .

The incorporation of the azetidine ring (a strained 4-membered heterocycle) coupled with the oxan-4-yl (tetrahydropyran) moiety is a strategic medicinal chemistry choice designed to modulate basicity (


), reduce lipophilicity (

), and improve metabolic stability compared to traditional piperidine or pyrrolidine analogues.

This guide provides a comprehensive analysis of its solubility behavior, driven by its structural pharmacophores, and outlines a self-validating protocol for precise solubility determination in a process setting.

Structural Analysis & Solubility Prediction

To understand the solubility profile, we must deconstruct the molecule into its functional solvophores.

Functional MoietyPropertySolvent Interaction Mechanism
Azetidine Nitrogen Basic Center (

)
Proton acceptor. High solubility in acidic aqueous media; H-bond acceptor in alcohols.
Methyl Ester Polar AproticDipole-dipole interactions. Promotes solubility in esters (EtOAc) and chlorinated solvents (DCM).
Oxan-4-yl (Ether) H-Bond AcceptorIncreases water solubility compared to cycloalkyls; good solubility in ethers and alcohols.
Cyclic Scaffolds Lipophilic BackboneProvides Van der Waals surfaces for interaction with non-polar solvents (Toluene, Heptane).
Predicted Solubility Landscape

Based on calculated physicochemical properties (cLogP ~ 0.5 - 1.2) and structural analogs.

  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN).

  • Moderate Solubility (10-50 mg/mL): Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Toluene, Diethyl Ether.

  • Low/Anti-Solvent (<5 mg/mL): n-Heptane, Hexanes, Water (neutral pH, free base form).

  • Reactive/Salt-Forming: Aqueous acids (HCl, TFA) will result in immediate dissolution via protonation.

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their utility in process chemistry (Extraction, Reaction, Crystallization).

Solvent ClassSolubility StatusProcess ApplicationTechnical Insight
Chlorinated (DCM, Chloroform)Excellent Reaction SolventIdeal for synthesis but poor for crystallization due to high solubility.
Alcohols (MeOH, EtOH, IPA)High Solvent / Co-solventGood for homogeneous reactions. IPA is a potential crystallization solvent if cooled.
Esters (EtOAc, IPAc)Good/Moderate ExtractionThe "Goldilocks" zone. High enough solubility for extraction, but low enough to act as a crystallization medium upon concentration.
Ethers (THF, MTBE)Good Reaction SolventTHF is excellent for lithiation/coupling steps. MTBE is a superior extraction solvent due to lower miscibility with water than THF.
Alkanes (Heptane, Hexane)Poor Anti-SolventCritical for inducing precipitation or "crashing out" the product from EtOAc or DCM solutions.
Aqueous (Acidic) Very High Work-upForms water-soluble ammonium salt. Useful for removing non-basic impurities.

Experimental Protocol: Gravimetric Solubility Determination

Materials Required
  • Compound: this compound (Target: >98% purity).

  • Solvents: HPLC Grade (DCM, EtOAc, MeOH, Heptane, Toluene).

  • Equipment: Thermomixer (25°C), 0.22 µm PTFE Syringe Filters, Analytical Balance (0.01 mg precision).

Step-by-Step Workflow
  • Saturation: Add excess solid compound (~50 mg) to 0.5 mL of solvent in a 1.5 mL HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours at 750 RPM. Crucial: Ensure undissolved solid remains visible throughout.

  • Filtration: Centrifuge or filter the supernatant using a pre-warmed (25°C) syringe filter to remove undissolved solids.

  • Quantification:

    • Transfer exactly 100 µL of filtrate to a pre-weighed vial.

    • Evaporate solvent (Genevac or N2 stream).

    • Weigh the residue.

  • Calculation:

    
    
    

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for purifying this intermediate based on its solubility profile.

SolubilityLogic Start Crude Reaction Mixture (this compound) Extraction Liquid-Liquid Extraction Solvent: Ethyl Acetate / Water Start->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Product + Non-polar Impurities) PhaseSep->OrgPhase Product Partitions Here AqPhase Aqueous Phase (Salts + Polar Impurities) PhaseSep->AqPhase Discard Conc Concentration (Rotovap to Oil) OrgPhase->Conc Cryst Crystallization Strategy Conc->Cryst Method A: Free Base SaltForm Alternative: Salt Formation (Add HCl/dioxane) Conc->SaltForm Method B: HCl Salt Dissolve Warm Dissolution (40°C) Cryst->Dissolve Dissolve in min. IPAc SaltSolid Solid Hydrochloride Salt SaltForm->SaltSolid Precipitation AntiSolv Cool to 0°C Dissolve->AntiSolv Add Heptane dropwise PureSolid Pure Crystalline Solid AntiSolv->PureSolid Filtration

Caption: Purification decision tree leveraging the differential solubility of the azetidine intermediate in esters vs. alkanes.

Process Implications & Recommendations

  • Extraction Efficiency:

    • Recommendation: Use Ethyl Acetate or MTBE for extraction from basic aqueous quench.

    • Reasoning: DCM is too efficient and may drag polar impurities. EtOAc provides a cleaner separation profile for this moderately polar amine.

  • Crystallization vs. Oil:

    • The free base is likely an oil or low-melting solid.

    • Strategy: If a solid is required for storage/stability, convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt. These salts are typically insoluble in ether/heptane but soluble in alcohols, allowing for classical recrystallization.

  • Chromatography:

    • Mobile Phase: 0-10% Methanol in DCM (with 1% NH4OH additive).

    • Note: The NH4OH is critical to prevent the basic azetidine nitrogen from streaking on the acidic silica gel.

References

  • Pfizer Inc. (2022). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist.[1][2][3] Journal of Medicinal Chemistry.

  • Griffith, D. A., et al. (2022).[4] A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[1][5] Journal of Medicinal Chemistry, 65(12), 8208–8226.

  • Organic Syntheses. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol 84.

  • PubChem. (2025).[6][7] Compound Summary: Azetidine-2-carboxylic acid derivatives. National Library of Medicine.

Sources

Metabolic Stability Predictions for Oxanyl-Azetidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

This guide details the metabolic stability profiling of oxanyl-azetidine esters , a niche but increasingly relevant scaffold in fragment-based drug discovery (FBDD). While the azetidine ring offers desirable rigidity and vector control, and the oxanyl (tetrahydropyran) moiety enhances solubility, the pendant ester functionality presents a significant metabolic liability due to rapid hydrolysis by carboxylesterases (CES). This document provides a self-validating framework for predicting, measuring, and mitigating this instability, synthesizing in silico quantum mechanics with wet-lab validation.

Part 1: Structural Analysis & Metabolic Liabilities[1]

The Scaffold Architecture

The oxanyl-azetidine ester scaffold typically consists of a strained 4-membered azetidine nitrogen heterocycle substituted with a polar oxanyl group (often for solubility) and an ester linkage (often for potency or prodrug design).

  • Azetidine Core: The ring strain (~26 kcal/mol) can alter the pKa of the nitrogen and the electrophilicity of substituents.

  • Ester Moiety: The primary "soft spot." In plasma and liver, this is vulnerable to Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) .

  • Oxanyl Group: Generally metabolically stable (resistant to CYP450 oxidation compared to alkyl chains) but provides steric bulk that can be leveraged to shield the ester.

Mechanism of Instability: CES-Mediated Hydrolysis

The primary route of clearance is not CYP450-mediated oxidation, but hydrolytic cleavage. Understanding the catalytic mechanism of CES enzymes is critical for rational design. The reaction proceeds via a tetrahedral intermediate stabilized by the enzyme's oxyanion hole.[1]

Diagram 1: CES Hydrolysis Mechanism

This diagram illustrates the catalytic triad (Ser-His-Glu) attack on the azetidine ester.

CES_Mechanism Substrate Oxanyl-Azetidine Ester (Substrate) ES_Complex Michaelis Complex (Non-covalent) Substrate->ES_Complex Binding Tet_Int_1 Tetrahedral Intermediate I (Oxyanion Hole Stabilization) ES_Complex->Tet_Int_1 Ser-OH Attack Acyl_Enz Acyl-Enzyme Intermediate (+ Alcohol Release) Tet_Int_1->Acyl_Enz Collapse Tet_Int_2 Tetrahedral Intermediate II (Water Attack) Acyl_Enz->Tet_Int_2 H2O Attack Product Azetidine Acid + Alcohol (Hydrolyzed) Tet_Int_2->Product Release

Caption: The 4-step hydrolytic pathway mediated by the Ser-His-Glu catalytic triad of Carboxylesterases.

Part 2: In Silico Prediction Frameworks

Before synthesis, computational modeling must be used to triage designs. Standard QSAR models often fail with strained rings like azetidine; therefore, Quantum Mechanical (QM) approaches are preferred.

Computational Tool Selection
MethodologyTool ExampleApplication for Azetidine EstersAccuracy
Knowledge-Based Zeneth (Lhasa)Predicts degradation based on chemical degradation databases. Good for flagging general ester lability.Medium
QM/MM (DFT) Gaussian / Jaguar Calculates Activation Energy (

)
of the tetrahedral intermediate formation. Essential for assessing steric shielding effects of the oxanyl group.
High
Machine Learning StarDrop (P450 module) Less effective for hydrolysis; better for predicting if the oxanyl ring will undergo oxidative metabolism (secondary clearance).Low (for hydrolysis)
Structure-Based Gold / Glide Docking the molecule into CES1 (PDB: 1MX5) or CES2 (PDB: 1GQE) crystal structures to visualize steric clashes.High
The "Steric Shielding" Hypothesis

Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate the energy barrier of hydroxide attack on the ester carbonyl.

  • Prediction: If the oxanyl group is positioned cis to the ester on the azetidine ring, it may raise the

    
     by >3 kcal/mol, significantly increasing half-life (
    
    
    
    ).

Part 3: Experimental Validation (The "Truth" Data)

Predictions must be validated using a tiered assay system. For esters, Plasma Stability is often more critical than Microsomal Stability, as CES enzymes are abundant in plasma (species-dependent).

Assay Selection Strategy
  • Tier 1: Plasma Stability (Human vs. Rat): Rodents have higher plasma esterase activity than humans. A compound unstable in rat plasma but stable in human plasma is a "false positive" risk for preclinical development but viable for humans.

  • Tier 2: Human Liver Microsomes (HLM): Assesses both ester hydrolysis (CES) and oxidative clearance (CYP450).

  • Tier 3: S9 Fraction: Includes cytosolic enzymes if hydrolysis is not detected in microsomes but clearance remains high.

Detailed Protocol: HLM Stability Assay

This protocol ensures capture of rapid hydrolysis events often missed in standard CYP assays.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 390 µL Buffer + 10 µL Microsomes + 1 µL Test Compound (1 µM final). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH (or Buffer for non-NADPH control to isolate hydrolytic vs. oxidative clearance).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex 1 min.

  • Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS (MRM mode).

Diagram 2: Experimental Workflow

This workflow distinguishes between CYP-mediated metabolism and Esterase-mediated hydrolysis.

Assay_Workflow Start Test Compound (1 µM) Split Split Incubation Start->Split Path_A Path A: + NADPH (Total Metabolism) Split->Path_A Path_B Path B: - NADPH (Hydrolysis Only) Split->Path_B Analysis LC-MS/MS Analysis (% Remaining) Path_A->Analysis Path_B->Analysis Decision Data Interpretation Analysis->Decision Result_1 Unstable in Both: Ester Hydrolysis Dominant Decision->Result_1 High Clearance in A & B Result_2 Stable in B, Unstable in A: CYP Oxidation Dominant Decision->Result_2 High Clearance in A only

Caption: Differential incubation workflow to isolate esterase activity from CYP450 oxidation.

Part 4: SAR Strategies for Stabilization

If the oxanyl-azetidine ester is metabolically unstable (


 min), structural modification is required.
Steric Hindrance (The "Glove" Approach)

Modifying the environment around the ester carbonyl can block the large CES enzyme active site.

  • Alpha-Methylation: Adding a methyl group

    
     to the ester carbonyl (on the azetidine ring or the linker) dramatically reduces hydrolysis rates.
    
  • Oxanyl Positioning: Move the oxanyl group to the position adjacent to the ester. The bulk of the tetrahydropyran ring acts as a shield.

Bioisosteres (The "Mask" Approach)

Replace the ester with a functional group that mimics its geometry but resists hydrolysis.

  • 1,2,4-Oxadiazole: A classic ester bioisostere. Stable to hydrolysis but maintains the carbonyl-like H-bond acceptor profile.

  • Oxetane: Replacing the ester entirely with an oxetane ring (if the ester was a linker) maintains polarity and metabolic stability.

Diagram 3: Optimization Decision Tree

Logic flow for medicinal chemistry optimization.

SAR_Logic Problem High Ester Hydrolysis (T1/2 < 30 min) Check_Potency Is the Ester Essential for Potency? Problem->Check_Potency Yes_Essential Keep Ester, Modify Sterics Check_Potency->Yes_Essential Yes No_Essential Replace Ester (Bioisostere) Check_Potency->No_Essential No Strat_1 Add Alpha-Methyl to Azetidine Yes_Essential->Strat_1 Strat_2 Relocate Oxanyl Group (Steric Shield) Yes_Essential->Strat_2 Strat_3 Switch to 1,2,4-Oxadiazole No_Essential->Strat_3 Strat_4 Switch to Amide / Ketone No_Essential->Strat_4

Caption: Decision matrix for stabilizing oxanyl-azetidine esters based on SAR requirements.

References

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: toxicity, metabolism, and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link

Sources

Methodological & Application

Application Notes and Protocols: Hydrolysis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate to its Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate to its corresponding carboxylic acid. The inherent chemical functionalities of this molecule—a secondary amine within a strained azetidine ring, a tetrahydropyran (oxane) moiety, and a methyl ester—necessitate a carefully considered approach to achieve high-yield conversion while preserving the integrity of the heterocyclic systems. This guide will explore the mechanistic rationale behind various hydrolytic methods, present detailed experimental protocols, and offer insights into reaction monitoring and product purification.

Introduction: Navigating the Hydrolytic Challenge

The hydrolysis of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the substrate , this compound, presents unique challenges due to the presence of two heterocyclic rings with differing stabilities. The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh reaction conditions. Conversely, the oxane (tetrahydropyran) ring is generally more stable but can be liable to cleavage under strongly acidic conditions.[1][2]

Therefore, the primary objective is to select hydrolysis conditions that are sufficiently reactive to cleave the methyl ester while being mild enough to avoid degradation of the azetidine and oxane rings. This guide will focus on base-catalyzed hydrolysis (saponification), as it is generally the most effective method for this type of transformation, minimizing the risk of acid-catalyzed side reactions.

Mechanistic Considerations and Strategic Choices

The saponification of an ester is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism.[3][4][5] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In a basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which renders the final step of the reaction essentially irreversible.[3][4][6]

dot graph Hydrolysis_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Methyl Ester", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Product [label="Carboxylate Salt", fillcolor="#34A853"]; FinalProduct [label="Carboxylic Acid", fillcolor="#4285F4"];

G

Choice of Base

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for saponification, lithium hydroxide (LiOH) is often the base of choice for more sensitive or complex substrates.[7][8][9] LiOH is known for its milder reaction conditions and can often effect hydrolysis at room temperature, which is advantageous for preserving the integrity of the strained azetidine ring.

Solvent System Selection

The choice of solvent is critical for ensuring the solubility of both the substrate and the hydroxide salt. A mixture of an organic solvent and water is typically employed. Common solvent systems include:

  • Tetrahydrofuran (THF)/Water: This is a widely used and effective system that provides good solubility for many organic compounds.

  • Methanol/Water or Ethanol/Water: These protic solvent systems can also be effective, but care must be taken as they can potentially lead to transesterification as a side reaction, although under basic conditions, the equilibrium strongly favors the formation of the carboxylate salt.

Temperature Control

Given the strained nature of the azetidine ring, it is crucial to conduct the hydrolysis at the lowest effective temperature.[10] Many LiOH-mediated hydrolyses can be successfully carried out at room temperature.[7][9] If the reaction is sluggish, gentle heating may be required, but this should be carefully monitored to avoid decomposition.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Lithium Hydroxide Mediated Hydrolysis in THF/Water

This is the recommended starting protocol due to its mild conditions.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF and water (typically a 2:1 or 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a more polar spot (the carboxylate salt) on the baseline of the TLC plate indicates the reaction is proceeding.

  • Upon completion, carefully add 1 M HCl to the reaction mixture at 0 °C to adjust the pH to approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Sodium Hydroxide Mediated Hydrolysis in Methanol/Water

This protocol uses a stronger base and may be suitable if the reaction with LiOH is too slow.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in water.

  • Add the aqueous NaOH solution to the methanolic solution of the ester.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress as described in Protocol 1.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to dissolve the resulting salt and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify with 1 M HCl to a pH of 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate as described in Protocol 1.

Data Presentation and Comparison

ParameterProtocol 1 (LiOH)Protocol 2 (NaOH)Considerations
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)LiOH is generally milder and preferred for sensitive substrates.
Solvent THF/WaterMethanol/WaterTHF is aprotic and avoids potential transesterification.
Temperature Room TemperatureRoom Temperature to 50 °CLower temperatures are favorable for maintaining ring integrity.
Reaction Time Typically longerPotentially shorterDependent on substrate reactivity and temperature.
Workup Direct acidification and extractionRequires removal of alcohol solvent before extractionThe workup for Protocol 1 is more straightforward.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of base, elevating the temperature cautiously, or extending the reaction time.

  • Ring Opening of Azetidine: If byproducts are observed, this may indicate decomposition of the azetidine ring. It is advisable to revert to milder conditions (lower temperature, weaker base).

  • Poor Yield: This could be due to incomplete reaction, product decomposition, or losses during workup and purification. Careful monitoring and optimization of each step are crucial.

  • Purification Challenges: The resulting carboxylic acid may be highly polar. If extraction is difficult, consider using a more polar solvent like dichloromethane or a continuous liquid-liquid extraction setup.

Conclusion

The hydrolysis of this compound to its free acid is a critical transformation that requires careful consideration of the substrate's inherent stability. The use of lithium hydroxide in a THF/water solvent system at room temperature is the recommended starting point, offering a mild and effective method to achieve the desired conversion while minimizing the risk of side reactions. Careful monitoring of the reaction progress and a well-executed workup are essential for obtaining the final product in high yield and purity.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Majewski, M., & Gleave, D. M. (1989). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 53(3-5), 593-600. [Link]

  • Fife, T. H. (1965). General acid catalysis and the pH-independent hydrolysis of 2-(p-nitrophenoxy) tetrahydropyran. Journal of the American Chemical Society, 87(20), 4597-4600. [Link]

  • Al-Zoubi, R. M. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Couty, F., & Evano, G. (2009). Recent developments in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 7(1), 24-34.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. [Link]

Sources

N-Alkylation of Methyl Azetidine-2-carboxylate: A Detailed Guide to Synthesis Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized Azetidines in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique three-dimensional geometry that is distinct from their five- and six-membered counterparts, such as pyrrolidines and piperidines.[1] This distinct conformational rigidity can lead to improved metabolic stability, enhanced solubility, and novel interactions with biological targets. The nitrogen atom of the azetidine ring provides a convenient handle for synthetic diversification, making the N-alkylation of azetidine derivatives a cornerstone for generating libraries of novel compounds for drug discovery programs.[2] Methyl azetidine-2-carboxylate is a particularly valuable building block, as the ester functionality provides an additional site for modification, allowing for the creation of diverse and complex molecular architectures.

This application note provides a comprehensive guide to the N-alkylation of methyl azetidine-2-carboxylate, targeting researchers, scientists, and drug development professionals. We will delve into two of the most robust and widely employed methods for this transformation: Direct N-Alkylation with Alkyl Halides and Reductive Amination . For each method, we will not only provide detailed, step-by-step protocols but also explore the underlying mechanisms and the critical parameters that govern the success of the reaction. This guide aims to equip the reader with the practical knowledge and theoretical understanding necessary to confidently and successfully synthesize N-alkylated azetidine-2-carboxylates.

Mechanistic Considerations and Key Experimental Parameters

The successful N-alkylation of methyl azetidine-2-carboxylate hinges on a careful selection of reagents and reaction conditions. Understanding the mechanisms of the two primary methods is crucial for troubleshooting and optimizing these transformations.

Method 1: Direct N-Alkylation via SN2 Reaction

Direct N-alkylation of the secondary amine of methyl azetidine-2-carboxylate with an alkyl halide proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Key Parameters and Experimental Choices:

  • Base: A base is required to neutralize the hydrohalic acid byproduct generated during the reaction. The choice of base is critical to avoid unwanted side reactions.

    • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and are effective in many cases. Potassium carbonate is a mild and inexpensive choice, while cesium carbonate can be more effective for less reactive alkyl halides due to the increased solubility of its salts in organic solvents.[3]

    • Non-nucleophilic organic bases (e.g., Diisopropylethylamine, DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered amine that is an effective acid scavenger but is a poor nucleophile itself, thus minimizing competition with the azetidine nucleophile.[4] This is particularly useful when dealing with sensitive substrates or when over-alkylation is a concern.

  • Solvent: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the reaction rate.

    • Polar aprotic solvents (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents are ideal for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile (the amine), leaving it more "naked" and reactive.[5][6] DMF is a highly polar solvent that can often accelerate slow reactions, while acetonitrile is a good alternative that is often easier to remove during workup.[7]

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are frequently used. Primary and benzylic halides are excellent substrates for this reaction.

  • Temperature: Reactions are typically run at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination or decomposition.

Potential Side Reactions:

  • Over-alkylation: The N-alkylated product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.[8] This is more likely to occur with highly reactive alkylating agents or when an excess of the alkylating agent is used.

  • Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, particularly if the nitrogen is quaternized, which significantly activates the ring.[1][9] This is generally less of a concern under the basic or neutral conditions of direct alkylation but can become problematic with highly reactive electrophiles or under harsh conditions.

Method 2: Reductive Amination

Reductive amination is a powerful and often more controlled method for N-alkylation.[10] It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to the desired N-alkylated product. This method avoids the formation of quaternary ammonium salts, a common side product in direct alkylation.

Key Parameters and Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive amination.[11] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions. It is also tolerant of a wide range of functional groups.

    • Sodium Cyanoborohydride (NaBH₃CN): Another commonly used reagent, NaBH₃CN, is also selective for iminium ions over ketones and aldehydes at neutral or slightly acidic pH.[11] However, it is toxic and can generate hydrogen cyanide gas under acidic conditions, so it must be handled with care.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and do not interfere with the reaction.

  • pH: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid is sometimes added to catalyze imine formation.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Methyl Azetidine-2-carboxylate with Benzyl Bromide

This protocol describes a general procedure for the direct N-alkylation of methyl azetidine-2-carboxylate using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:

  • Methyl azetidine-2-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl azetidine-2-carboxylate hydrochloride (1.0 eq) and anhydrous acetonitrile (to make a 0.1-0.2 M solution).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl methyl azetidine-2-carboxylate.

Data Presentation:

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN2516~85-95
2Ethyl iodideK₂CO₃DMF2512~80-90
3Propyl bromideDIPEAACN5024~75-85

Yields are approximate and can vary based on the specific substrate and reaction scale.

Protocol 2: Reductive Amination of Methyl Azetidine-2-carboxylate with Cyclohexanone

This protocol provides a general method for the N-alkylation of methyl azetidine-2-carboxylate via reductive amination with cyclohexanone.

Materials:

  • Methyl azetidine-2-carboxylate hydrochloride

  • Triethylamine (TEA)

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, suspend methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (to make a 0.1-0.2 M solution).

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine.

  • Add cyclohexanone (1.2 eq) to the reaction mixture.

  • Stir for an additional 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-cyclohexyl methyl azetidine-2-carboxylate.

Data Presentation:

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneNaBH(OAc)₃DCM256~80-90
2BenzaldehydeNaBH(OAc)₃DCE254~85-95
3AcetoneNaBH₃CNMeOH2512~70-80

Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualization of Workflows and Mechanisms

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Methyl Azetidine-2-carboxylate HCl mix1 Stir to neutralize A->mix1 B Base (K2CO3 or DIPEA) B->mix1 C Anhydrous Solvent (ACN or DMF) C->mix1 react S_N2 Reaction (RT or heat) mix1->react Free Amine D Alkyl Halide (R-X) D->react E Filter react->E Crude Mixture F Concentrate E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Workflow for Direct N-Alkylation of Methyl Azetidine-2-carboxylate.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification A Methyl Azetidine-2-carboxylate HCl mix1 Stir to neutralize A->mix1 B Base (TEA) B->mix1 C Anhydrous Solvent (DCM) C->mix1 react One-Pot Reaction (RT) mix1->react Free Amine D Aldehyde/Ketone (R'C(O)R'') D->react E Reducing Agent (NaBH(OAc)3) E->react F Quench (aq. NaHCO3) react->F Crude Mixture G Aqueous Workup F->G H Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Workflow for Reductive Amination of Methyl Azetidine-2-carboxylate.

N_Alkylation_Mechanisms cluster_direct Direct Alkylation (S_N2) Mechanism cluster_reductive Reductive Amination Mechanism A Azetidine TS [Transition State] A->TS Nucleophilic Attack B Alkyl Halide (R-X) B->TS C Alkylated Azetidinium TS->C Halide Leaves E N-Alkylated Azetidine C->E F Protonated Base D Base D->E Deprotonation G Azetidine I Hemiaminal G->I Nucleophilic Attack H Aldehyde/Ketone H->I J Iminium Ion I->J -H2O L N-Alkylated Azetidine J->L Reduction K [H-] (from reducing agent) K->L

Caption: Simplified Mechanisms for N-Alkylation of Azetidines.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Direct Alkylation: Low or no conversion 1. Insufficiently reactive alkyl halide. 2. Ineffective base for deprotonation. 3. Poor solubility of reactants.1. Switch to a more reactive halide (e.g., bromide to iodide). Consider adding a catalytic amount of NaI or KI to generate the more reactive alkyl iodide in situ. 2. Use a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃). 3. Change to a more polar aprotic solvent like DMF.
Direct Alkylation: Formation of quaternary ammonium salt 1. Excess alkylating agent used. 2. Highly reactive alkylating agent (e.g., methyl iodide). 3. Product amine is more nucleophilic than starting amine.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. 3. Consider using reductive amination for a more controlled mono-alkylation.
Reductive Amination: Low yield 1. Inefficient iminium ion formation. 2. Inactive reducing agent. 3. Reduction of starting carbonyl.1. Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions as water can inhibit this step. 2. Use fresh NaBH(OAc)₃, as it can be deactivated by moisture. 3. Use a more selective reducing agent like NaBH(OAc)₃ instead of less selective ones like NaBH₄.
General: Ring-opening of the azetidine 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Quaternization of the azetidine nitrogen, increasing ring strain.1. Perform the reaction at the lowest effective temperature. Maintain neutral or slightly basic conditions during workup and purification.[9] 2. Avoid a large excess of highly reactive alkylating agents.
General: Difficulty in purification 1. Product is highly polar and water-soluble. 2. Product streaks on silica gel due to basicity.1. During aqueous workup, saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility. Use a more polar organic solvent like DCM for extraction. 2. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent during column chromatography to improve peak shape and reduce tailing.

Conclusion

The N-alkylation of methyl azetidine-2-carboxylate is a fundamental transformation for the synthesis of novel chemical entities in drug discovery and development. Both direct alkylation and reductive amination are powerful methods to achieve this functionalization, each with its own set of advantages and considerations. Direct alkylation is a straightforward SN2 reaction that is effective for a range of alkyl halides, while reductive amination offers excellent control over mono-alkylation and avoids the formation of quaternary byproducts. A thorough understanding of the underlying mechanisms and the impact of key experimental parameters such as the choice of base, solvent, and reducing agent is paramount for the successful execution of these protocols. By leveraging the detailed procedures and troubleshooting guidance provided in this application note, researchers can confidently synthesize a diverse array of N-alkylated azetidine-2-carboxylates, paving the way for the discovery of new therapeutic agents.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3288. [Link]

  • (2018, May 13). What is the effect of solvent on SN2? Quora. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]

  • (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • (2021, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • (n.d.). Reductive Amination. University of California, Irvine. [Link]

  • (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]

  • (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. [Link]

  • (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • (2022, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]

  • (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • (n.d.). Amine alkylation. Wikipedia. [Link]

  • (2022, March 3). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]

  • (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • (2024, February 8). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • (2022, March 3). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]

  • (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

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Scale-up synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable building block in contemporary drug discovery. Azetidine scaffolds are increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety considerations, and practical solutions for transitioning from bench-scale to multi-gram production. The featured method is a robust reductive amination protocol, selected for its reliability, scalability, and high yield.

Introduction and Strategic Rationale

The target molecule, this compound, combines two privileged heterocyclic motifs: the strained azetidine ring and the conformationally flexible tetrahydropyran (oxane) ring. This combination offers medicinal chemists a unique three-dimensional scaffold for exploring chemical space. The synthesis of such molecules on a scale sufficient for lead optimization and preclinical studies is a common challenge in drug development.

The chosen synthetic route is the direct N-alkylation of methyl azetidine-2-carboxylate with tetrahydropyran-4-one via reductive amination. This transformation is a cornerstone of modern medicinal chemistry for its efficiency and broad applicability in C-N bond formation.[4][5] It proceeds through the in-situ formation of an iminium ion intermediate, which is then selectively reduced to the target amine.

Causality of Reagent Selection: The Reducing Agent

The choice of reducing agent is critical in a scale-up context, balancing reactivity, safety, cost, and waste profile.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for this protocol. STAB is a mild and selective reducing agent, typically reducing iminium ions much faster than ketones.[5] This selectivity prevents the formation of the corresponding alcohol byproduct from the reduction of tetrahydropyran-4-one. While it generates stoichiometric borate waste, its ease of handling and predictable reactivity make it ideal for laboratory and early-stage kilolab scale-up without the need for specialized high-pressure equipment.

  • Catalytic Hydrogenation (H₂/Catalyst): For commercial-scale manufacturing, catalytic hydrogenation over a palladium or platinum catalyst is the most atom-economical and environmentally friendly ("green") option.[6] However, it requires significant capital investment in high-pressure reactors and stringent safety protocols to manage flammable hydrogen gas and potentially pyrophoric catalysts.[6]

  • Other Borohydrides: Reagents like sodium cyanoborohydride (NaBH₃CN) are effective but pose significant toxicity risks due to the potential release of hydrogen cyanide gas. Amine-borane complexes are more stable alternatives but still require careful management of off-gassing.[6]

This guide focuses on STAB for its practicality in a typical research and development setting.

Process Safety and Scale-Up Imperatives

Transitioning a reaction from milligram to multi-gram or kilogram scale introduces significant safety challenges that must be proactively managed. A reaction's behavior can change dramatically upon scale-up.[7]

  • Thermal Management: Reductive aminations are exothermic. The heat generated must be efficiently removed to prevent a "runaway reaction," where the reaction rate accelerates uncontrollably due to a rapid temperature increase.[7] Large reactors have a much lower surface-area-to-volume ratio than small flasks, making heat dissipation inherently less efficient. Action: The protocol mandates portion-wise addition of the reducing agent and constant monitoring of the internal reaction temperature with a calibrated probe. A cooling bath must be on standby.

  • Reagent Addition and Stirring: To prevent localized overheating and ensure reaction homogeneity, controlled, slow addition of reagents and efficient overhead mechanical stirring are non-negotiable.[7]

  • Quenching and Off-Gassing: The work-up step, which involves quenching excess hydride reagent with an aqueous solution, is also exothermic and can liberate hydrogen gas. This step must be performed slowly, with adequate cooling and in a well-ventilated fume hood or reactor bay.

Golden Rule of Scale-Up: Never increase the scale of a reaction by more than a factor of three to five relative to the last successfully executed scale without a thorough hazard and operability (HAZOP) study or risk assessment.[7]

Experimental Protocol: 100-gram Scale Synthesis

This protocol details the synthesis of this compound starting from methyl azetidine-2-carboxylate hydrochloride.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl azetidine-2-carboxylate HCl>98%Commercial
Tetrahydropyran-4-one (Oxan-4-one)>98%Commercial
Sodium Triacetoxyborohydride (STAB)>95% (Granular)Commercial
Triethylamine (TEA)Reagent Grade, >99%Commercial
Dichloromethane (DCM)Anhydrous, ACSCommercial
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial
Equipment Specification
5 L Jacketed Glass Reactorwith overhead stirrer, thermocouple, N₂ inlet, and dropping funnel
Circulating Chiller/Heater-20 °C to 100 °C
Large Separatory Funnel5 L
Rotary Evaporatorwith appropriate flask size
Vacuum Distillation Apparatus
Quantitative Data for Synthesis
ReagentMW ( g/mol )Moles (mol)EquivalentsAmount Used
Methyl azetidine-2-carboxylate HCl151.600.661.0100 g
Tetrahydropyran-4-one100.120.731.173 g (71 mL)
Triethylamine (TEA)101.190.731.174 g (102 mL)
Sodium Triacetoxyborohydride (STAB)211.940.861.3182 g
Dichloromethane (DCM)---2 L
Step-by-Step Methodology
  • Reactor Setup & Inerting: Assemble the 5 L reactor system, ensuring all joints are properly sealed. Purge the reactor with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Charging Reagents: Charge the reactor with methyl azetidine-2-carboxylate hydrochloride (100 g, 0.66 mol) and dichloromethane (DCM, 1.5 L). Begin stirring at 200-250 RPM to form a slurry.

  • Free-Basing the Amine: Cool the reactor contents to 0-5 °C using the circulating chiller. Slowly add triethylamine (102 mL, 0.73 mol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Iminium Formation: After the TEA addition is complete, add tetrahydropyran-4-one (71 mL, 0.73 mol) in one portion. Allow the reaction mixture to stir at 0-5 °C for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Begin the portion-wise addition of sodium triacetoxyborohydride (182 g, 0.86 mol). Add the solid in ~15-20 g portions every 10-15 minutes. CRITICAL: Monitor the internal temperature closely. If the temperature rises above 10 °C, pause the addition until it cools back down to the target range (0-5 °C).

  • Reaction Completion: After the final addition of STAB, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Take a small aliquot from the reaction, quench it with water, extract with DCM, and analyze by LC-MS or GC-MS to confirm the consumption of the starting materials.

  • Quenching: Once the reaction is complete, cool the reactor back down to 0-5 °C. CAUTION: Exothermic reaction and gas evolution. Slowly and carefully add 1 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution via the dropping funnel over 1-2 hours. Vigorous gas evolution (H₂) will occur. Ensure the addition rate is slow enough to control the effervescence and maintain the internal temperature below 15 °C.

  • Work-up and Extraction: Stop stirring and transfer the biphasic mixture to a 5 L separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification: For a product of this scale and nature, purification via fractional vacuum distillation is preferred over chromatography to remove non-volatile impurities. Set up a vacuum distillation apparatus and distill the crude oil under reduced pressure to yield the pure this compound as a colorless to pale yellow oil.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product A Methyl Azetidine-2-carboxylate HCl C 1. Dissolve in DCM 2. Add TEA (0-5 °C) 3. Stir 1 hr (Iminium Formation) A->C B Tetrahydropyran-4-one B->C D Portion-wise addition of Sodium Triacetoxyborohydride (STAB) (0-5 °C) C->D Formed iminium ion E Stir 12-18h at RT D->E F Quench with sat. NaHCO₃ (aq) (0-5 °C) E->F Reaction complete G Extract with DCM F->G H Dry (MgSO₄) & Concentrate G->H I Vacuum Distillation H->I Crude Product J This compound I->J Purified Product

Caption: High-level workflow for the scale-up synthesis.

Reductive Amination Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reductant Reduction Amine Azetidine (free base) Hemiaminal Hemiaminal Amine->Hemiaminal Ketone Oxan-4-one Ketone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Target Product Iminium->Product STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; low reaction temperature; short reaction time.Add additional STAB (0.2 equiv); allow reaction to stir longer at room temperature; confirm quality of STAB.
Formation of Alcohol Byproduct STAB quality is poor; reaction temperature was too high.Use fresh, high-quality STAB; maintain strict temperature control during STAB addition.
Low Isolated Yield Inefficient extraction; product loss during distillation; incomplete reaction.Perform an additional extraction of the aqueous layer; ensure the vacuum is adequate and distillation temperature is correct.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • Azetidine Synthesis - 1st Edition. Elsevier.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing.
  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Unknown Source.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amin
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Large-scale reductive amination and synthesis applications.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Deep Blue Repositories.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society.
  • L-Azetidine-2-carboxylic acid. Proline Analog | MedChemExpress.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to help you improve your reaction yields and obtain high-purity material by explaining the critical parameters and underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method for this transformation is a one-pot reductive amination . This strategy involves the reaction of Methyl azetidine-2-carboxylate with oxan-4-one (also known as tetrahydro-4H-pyran-4-one) in the presence of a suitable reducing agent.[1]

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired N-substituted azetidine product. This method is widely used in pharmaceutical chemistry due to its efficiency and operational simplicity.[2][3]

cluster_reactants cluster_process A Methyl azetidine-2-carboxylate C Iminium Ion Intermediate A->C + B Oxan-4-one B->C [H+] (catalyst) D This compound C->D + Reducing Agent (e.g., STAB) caption General Reaction Scheme: Reductive Amination.

Fig 1. General Reaction Scheme: Reductive Amination.
Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this specific reductive amination are typically traced back to one of three primary issues:

  • Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion intermediate may not be favorable. This can be influenced by solvent, pH, and steric hindrance.

  • Competing Reduction of the Ketone: A major side reaction is the direct reduction of the starting material, oxan-4-one, to oxan-4-ol by the reducing agent.[1] This consumes both the ketone and the hydride source, directly lowering the potential yield of the desired product.

  • Suboptimal Reaction Conditions: Factors such as the choice of reducing agent, solvent, temperature, and reaction time play a critical role. Azetidines are strained rings and can be susceptible to ring-opening under overly harsh acidic or thermal conditions.[4][5]

Q3: How do I choose the right reducing agent to maximize yield?

The choice of reducing agent is arguably the most critical factor for success. The ideal agent should selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and selective for iminium ions over ketones.[1] Tolerates slightly acidic conditions. Commercially available and easy to handle.More expensive than other borohydrides. Stoichiometric use required.Highly Recommended. This is the go-to reagent for this type of transformation due to its high selectivity, which directly minimizes the formation of the oxan-4-ol byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective. Effective at acidic pH where iminium formation is favored.Highly toxic (releases HCN gas in strong acid). Requires careful pH control.Use with Caution. Effective, but the toxicity concerns make STAB a much safer and more common choice in modern labs.
Sodium Borohydride (NaBH₄) Inexpensive and powerful.Generally not selective. Rapidly reduces ketones, leading to significant oxan-4-ol formation. Requires protic solvents like methanol.Not Recommended. Its lack of selectivity makes it a poor choice for this one-pot reaction, as it will primarily reduce the starting ketone.
Catalytic Hydrogenation (H₂, Pd/C) "Green" and cost-effective for large scale. High-yielding if optimized.Requires specialized high-pressure equipment. Potential for catalyst poisoning. May reduce other functional groups.Viable for Scale-Up. A good alternative for process chemistry but requires significant optimization. For lab-scale synthesis, STAB is more convenient.
Q4: I'm seeing a significant amount of oxan-4-ol in my crude product. How can I prevent this?

This is a classic sign of non-selective reduction. The primary solution is to use Sodium Triacetoxyborohydride (STAB) as your reducing agent. Its reduced reactivity and steric bulk make it highly selective for the protonated iminium ion over the neutral ketone.[1]

Additionally, you can influence the reaction equilibrium:

  • Order of Addition: Combine the methyl azetidine-2-carboxylate, oxan-4-one, and a catalytic amount of acetic acid in the solvent (e.g., Dichloromethane - DCM) and stir for 20-30 minutes before adding the STAB. This allows time for the iminium intermediate to form, increasing its concentration before the reducing agent is introduced.

  • Use of Molecular Sieves: Adding activated molecular sieves (4Å) can help drive the iminium-forming equilibrium forward by sequestering the water that is produced as a byproduct.

Q5: My starting material is Methyl azetidine-2-carboxylate hydrochloride. How does this impact the procedure?

This is a common and important consideration. The hydrochloride salt is often used for its superior stability and ease of handling compared to the free amine. However, the amine must be in its free, nucleophilic form to react with the ketone.

To address this, you must add a non-nucleophilic base to the reaction mixture to neutralize the HCl salt.

  • Recommended Base: Add 1.0 to 1.1 equivalents of a tertiary amine base like Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) .

  • Procedure: Add the azetidine salt, the ketone, and the tertiary amine base to the solvent. Stir for 10-15 minutes to ensure complete neutralization before proceeding with the addition of catalytic acid and the reducing agent.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or No Conversion 1. Inactive Reducing Agent: STAB can degrade with improper storage.Use a fresh bottle of STAB or one that has been stored under inert gas in a desiccator.
2. Insufficient Iminium Formation: Water in the solvent or reagents can hinder the reaction.Use anhydrous solvents. Consider adding 4Å molecular sieves to the reaction mixture.
3. Incorrect Stoichiometry: If using the HCl salt, failure to add a neutralizing base.Add 1.0-1.1 equivalents of NEt₃ or DIPEA to liberate the free amine.
Significant Oxan-4-ol Byproduct 1. Non-selective Reducing Agent: Use of NaBH₄ or a similar aggressive hydride.Switch to Sodium Triacetoxyborohydride (STAB) for superior selectivity.
2. Premature Reduction: Reducing agent added too early.Allow the amine, ketone, and catalytic acid to stir for 20-30 minutes to form the iminium ion before adding STAB.
Multiple Unidentified Spots on TLC 1. Azetidine Ring Opening: Reaction temperature is too high or acid concentration is excessive.Maintain the reaction at room temperature or below (0°C to RT). Use only a catalytic amount of acetic acid (e.g., 0.1 eq).
2. Impure Starting Materials: Contaminants in the starting azetidine or ketone.Verify the purity of starting materials by NMR or LC-MS. Purify if necessary.
Difficult Purification 1. Co-elution of Product and Byproduct: The polarity of the product and oxan-4-ol can be similar.Optimize your column chromatography solvent system. A gradient elution from non-polar to polar (e.g., Hexanes/Ethyl Acetate) is often effective. Consider a different stationary phase if separation is still poor.[6]

Optimized Experimental Protocol

This protocol is a robust starting point for obtaining a high yield of the target compound.

Reagents & Materials:

  • Methyl azetidine-2-carboxylate HCl (1.0 eq)

  • Oxan-4-one (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (NEt₃) (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl azetidine-2-carboxylate HCl (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • Neutralization: Add Triethylamine (1.1 eq) and stir the suspension for 15 minutes at room temperature.

  • Iminium Formation: Add Oxan-4-one (1.1 eq) followed by glacial Acetic Acid (0.1 eq). Stir the mixture for 30 minutes at room temperature.

  • Reduction: In one portion, add Sodium Triacetoxyborohydride (1.5 eq). Note: The reaction may be slightly exothermic. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting azetidine is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 60% Ethyl Acetate in Hexanes) to afford the pure this compound.

Process & Troubleshooting Workflows

start Start: Combine Azetidine HCl, Oxan-4-one, NEt3 in DCM stir1 Stir 15 min start->stir1 add_acid Add Acetic Acid (cat.) stir1->add_acid stir2 Stir 30 min (Iminium Formation) add_acid->stir2 add_stab Add STAB stir2->add_stab stir_react Stir 4-12h at RT add_stab->stir_react monitor Monitor by TLC/LC-MS stir_react->monitor monitor->stir_react Incomplete workup Aqueous Workup (NaHCO3) monitor->workup Reaction Complete extract Extract with DCM workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Pure Product purify->product caption Optimized Synthesis Workflow.

Fig 2. Optimized Synthesis Workflow.

start Low Yield Observed q1 Is Oxan-4-ol the major byproduct? start->q1 s1 Root Cause: Poor Reductant Selectivity. 1. Switch to STAB. 2. Allow iminium to form before adding STAB. q1->s1 Yes q2 Is starting material (azetidine) unreacted? q1->q2 No s2 Root Cause: Ineffective Nucleophile. 1. If using HCl salt, add 1.1 eq NEt3. 2. Use anhydrous solvent. 3. Check STAB activity. q2->s2 Yes s3 Root Cause: Degradation. 1. Lower reaction temperature. 2. Use only catalytic acid (0.1 eq). 3. Do not let reaction run too long. q2->s3 No (Complex Mixture) caption Troubleshooting Decision Tree for Low Yield.

Sources

Preventing ring opening of azetidine during ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Ring Opening During Azetidine Ester Hydrolysis

Status: Open | Priority: Critical | Department: Synthetic Chemistry Support

Executive Summary & Diagnostic

The Core Issue: Azetidine rings possess high ring strain (~26 kcal/mol), making them thermodynamically primed for ring opening. In ester hydrolysis, the standard "sledgehammer" approaches (refluxing HCl or concentrated NaOH) often overcome the kinetic barrier keeping the ring intact, leading to polymerization or ring-opened amino acids (e.g., homoserine derivatives).

Immediate Action Required: Stop any protocols involving acidic reflux (HCl/H


SO

) or high-temperature strong bases .

Diagnostic Flowchart: Use the following logic to select the correct protocol for your specific substrate.

Azetidine_Protocol_Selector Start START: Analyze Substrate EsterType What is the Ester Group? Start->EsterType Benzyl Benzyl (Bn) Ester EsterType->Benzyl Benzyl Alkyl Methyl/Ethyl/t-Bu Ester EsterType->Alkyl Methyl/Ethyl N_Protect Is Nitrogen Protected? AcidSensitive Is the Ring Acid-Sensitive? (e.g., Aryl-azetidine, 3-substituents) N_Protect->AcidSensitive Yes (Boc/Cbz) Prot_Sn PROTOCOL B: Trimethyltin Hydroxide (Me3SnOH) N_Protect->Prot_Sn No (Free Amine) Prot_H2 PROTOCOL C: Hydrogenolysis (Pd/C) Benzyl->Prot_H2 Best Path Alkyl->N_Protect Prot_LiOH PROTOCOL A: LiOH @ 0°C (Standard) AcidSensitive->Prot_LiOH Robust Ring AcidSensitive->Prot_Sn Fragile Ring Prot_TMSOK PROTOCOL D: TMSOK (Anhydrous) AcidSensitive->Prot_TMSOK Water Sensitive

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate stability and ester type.

The Mechanisms of Failure

Understanding why the ring opens is the key to preventing it.

Failure Mode 1: Acid-Catalyzed Ring Opening (The "Proton Trap")

This is the most common failure.

  • Protonation: The azetidine nitrogen (even if carbamate-protected) or the carbonyl oxygen is protonated.

  • Activation: This places a positive charge on the ring system, dramatically increasing the electrophilicity of the

    
    -carbons.
    
  • Attack: Water or halide ions (Cl

    
    ) attack the ring carbon (S
    
    
    
    2), relieving the 26 kcal/mol strain and snapping the ring open.
Failure Mode 2: Elimination (

-Elimination)

If your azetidine has a leaving group at the 3-position or is an


-unsaturated ester, strong bases can trigger elimination, leading to ring fragmentation.
Validated Protocols
Protocol A: The "Cold Lithium" Method (Standard)

Best for: N-Boc or N-Cbz protected azetidine-2-carboxylates that are moderately stable.

The Logic: LiOH is less aggressive than NaOH. Low temperature (0°C) provides kinetic control, allowing ester hydrolysis (lower activation energy) to proceed while the ring opening (higher activation energy) remains stalled.

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O)
  • THF (Tetrahydrofuran) / Water / Methanol (3:1:1 ratio)

Step-by-Step:

  • Dissolve the azetidine ester (1.0 equiv) in THF/MeOH/Water (3:1:1) to a concentration of 0.1 M.[1]

  • Cool the solution to 0°C using an ice bath. Critical Step.

  • Add LiOH

    
    H
    
    
    
    O (1.2 – 1.5 equiv) slowly.
  • Monitor by TLC/LCMS every 30 minutes. Do not let it run overnight.

  • Quench: Once complete, carefully acidify to pH 4-5 using 1M KHSO

    
     (avoid HCl) at 0°C.
    
  • Extract immediately with EtOAc.

Protocol B: The "Nicolaou" Method (Trimethyltin Hydroxide)

Best for: Highly sensitive azetidines, complex scaffolds, or when LiOH fails.

The Logic: Trimethyltin hydroxide (


) acts as a mild Lewis acid/nucleophile hybrid. It hydrolyzes esters at neutral pH (6-7) and moderate temperatures (60-80°C) without protonating the azetidine nitrogen, leaving the ring strain dormant.

Reagents:

  • Trimethyltin Hydroxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[2][3][4]
    
  • 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Dissolve ester (1.0 equiv) in DCE (0.1 M).

  • Add

    
     (2.0 – 5.0 equiv).
    
  • Heat to 60°C (or 80°C if sluggish).

  • Monitor closely.[5] The reaction is usually clean and quantitative.

  • Workup (Tin Removal): Dilute with EtOAc and wash with 5% KHSO

    
     or KF solution to sequester the tin byproducts.
    
Protocol C: Anhydrous Nucleophilic Cleavage (TMSOK)

Best for: Substrates sensitive to water or protic solvents.

The Logic: Potassium Trimethylsilanolate (TMSOK) generates a potent nucleophile (


) that attacks the ester methyl group (S

2 mechanism on the methyl) rather than the carbonyl, or attacks the carbonyl directly in an anhydrous environment, forming the potassium carboxylate salt without generating hydroxide ions.

Step-by-Step:

  • Dissolve ester in anhydrous THF or Ether under Nitrogen/Argon.

  • Add TMSOK (1.1 equiv) as a solid or solution.

  • Stir at Room Temperature.

  • The product often precipitates as the potassium salt.

  • Filter and wash, or acidify carefully with mild acid.

Troubleshooting FAQ

Q: I used 1M HCl to remove a Boc group and hydrolyze the ester simultaneously, but I lost my product. Why? A: This is a "double-edged sword" error. While HCl removes Boc, the resulting free amine (secondary azetidine) is highly basic. In the acidic medium, it becomes fully protonated (ammonium). The protonated azetidine is extremely electrophilic; the chloride ions in your mix attacked the ring carbons, opening it to form a chloro-amine chain.

  • Fix: De-Boc first (TFA/DCM), neutralize, then hydrolyze the ester. Or use Protocol A.

Q: My azetidine has a substituent at C3. Does this change the stability? A: Yes. Substituents at C3 (especially electron-withdrawing groups like -F or -OH) introduce transannular interactions and can weaken the ring bonds further.

  • Fix: Use Protocol B (

    
    ) . It is the gold standard for substituted, hindered, or fragile esters.
    

Q: Can I use Pig Liver Esterase (PLE)? A: Yes, but with caution. While PLE is mild (pH 7), some specific esterases are evolved to open azetidine rings (detoxification pathways in bacteria). For synthetic purposes, chemical methods (Protocol A/B) are more predictable than biological ones unless you have screened the specific enzyme batch.

Q: I see a "homoserine" byproduct in my LCMS. What is this? A: This is the tell-tale sign of ring opening. Water attacked the C2 or C4 position.

  • Diagnosis: Your pH was too low (acidic) or the temperature was too high during base hydrolysis.

Data Comparison Table
MethodReagentpH ConditionsTemperatureRisk of Ring OpeningBest For
Standard Base LiOH / THF / H

O
Basic (pH 12-13)0°CModerateSimple N-Boc Azetidines
Tin Hydroxide Me

SnOH / DCE
Neutral (pH 7)60-80°CVery Low Fragile/Complex Scaffolds
Silanolate TMSOK / THFAnhydrousRTLowWater-sensitive substrates
Acid Hydrolysis 6M HClAcidic (pH < 1)RefluxCritical (High) DO NOT USE
References
  • Nicolaou, K. C., et al. (2005).[2][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition.

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2. Rapid DMSO-mediated ester cleavage." Tetrahedron Letters. (Foundational work for TMSOK protocol).

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (Review of azetidine stability).

  • Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. (Detailed mechanism of acid-mediated failure).

Sources

Troubleshooting reductive amination of azetidine with tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Coupling of Azetidine with Tetrahydropyran-4-one

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary & Diagnostic Logic

The Challenge: Reacting azetidine (a strained, secondary cyclic amine) with tetrahydropyran-4-one (a cyclic ketone) presents a unique set of competing challenges:

  • Thermodynamics: Ketones are less electrophilic than aldehydes, making the equilibrium formation of the iminium ion (the required intermediate) unfavorable.

  • Stability: The 4-membered azetidine ring possesses ~26 kcal/mol of ring strain. While robust enough for standard reductive amination, it is susceptible to acid-catalyzed ring opening or polymerization if conditions are too harsh.

  • Isolation: The product, 1-(tetrahydro-2H-pyran-4-yl)azetidine , is a polar, water-soluble tertiary amine. Standard aqueous workups often result in massive mass balance loss into the aqueous layer.

Diagnostic Workflow: Before adjusting your protocol, locate your issue on the logic map below.

TroubleshootingLogic Start Start: Analyze Reaction Mixture (LCMS/TLC) Result_SM Issue: Unreacted Ketone/Azetidine Start->Result_SM Conversion < 50% Result_Alc Issue: Alcohol Byproduct (Tetrahydropyran-4-ol) Start->Result_Alc Ketone Reduced directly Result_Loss Issue: Product Missing After Workup Start->Result_Loss Reaction clean, yield low Result_Imp Issue: Unknown Impurities/Ring Opening Start->Result_Imp Complex mixture Action_Lewis Solution: Force Iminium (Add Ti(OiPr)4 or Mol. Sieves) Result_SM->Action_Lewis Action_Reagent Solution: Switch Reagent (STAB is too fast? Use NaCNBH3) Result_Alc->Action_Reagent Action_Extract Solution: Modify Extraction (Salting out + CHCl3/IPA) Result_Loss->Action_Extract Action_Temp Solution: Lower Temp/Buffer pH (Avoid strong acids) Result_Imp->Action_Temp

Figure 1: Decision tree for troubleshooting reductive amination outcomes.

Troubleshooting Modules (FAQs)

Module A: "The Reaction is Stuck / Low Conversion"

Q: I see mostly starting material by LCMS after 16 hours. Why isn't the iminium forming? A: Ketones are sterically and electronically less reactive than aldehydes. Azetidine is a secondary amine, meaning it must form a positively charged iminium ion (not a neutral imine) to be reduced. This equilibrium often lies heavily toward the starting materials.

  • The Fix (Lewis Acid Activation): Add Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a Lewis acid to activate the ketone carbonyl and a water scavenger to drive the equilibrium forward.

  • The Fix (Drying Agents): Add activated 4Å Molecular Sieves to the reaction vessel to physically remove the water generated during condensation.

Q: Can I just heat it up? A: Proceed with caution. Heating azetidine salts >50°C can increase the risk of polymerization or ring opening. It is safer to use a Lewis acid at room temperature than to apply heat.

Module B: "I Lost My Product During Extraction"

Q: The reaction looked clean on LCMS, but I recovered <20% yield after washing with water. Where did it go? A: This is the most common failure mode. The product is a low-molecular-weight tertiary amine with high polarity. It behaves like a surfactant and prefers the aqueous phase, especially if the pH is not sufficiently high.

  • The Fix (The "Salting Out" Protocol):

    • Quench with saturated aqueous NaHCO3 (or 1M NaOH if compatible). Target pH > 12.

    • Saturate the aqueous layer with solid NaCl (brine is not enough; add solid salt until it stops dissolving).

    • Do NOT use Ethyl Acetate. Use DCM or a mixture of CHCl3 : Isopropanol (3:1) for extraction. The alcohol helps pull the polar amine into the organic phase.

Module C: "I Have a Major Alcohol Impurity"

Q: I see a large peak corresponding to tetrahydropyran-4-ol. Why? A: This is "Direct Reduction."[1] The reducing agent (hydride) reduced the ketone before the azetidine could condense with it. This happens when the reducing agent is too strong or the iminium formation is too slow.

  • The Fix: Switch from "One-Pot" to "Sequential" addition.

    • Mix Ketone + Azetidine + Acid/Catalyst.

    • Wait 1–2 hours (or use Ti(OiPr)4).

    • Then add the reducing agent.[2][3][4]

  • Reagent Choice: Ensure you are using Sodium Triacetoxyborohydride (STAB) , not Sodium Borohydride (NaBH4). STAB is less reactive toward neutral ketones but reactive toward iminium ions.

Optimized Protocols

Protocol A: Standard STAB Method (Recommended Start)

Best for: Standard substrates, operational simplicity.

  • Dissolve: In a dry flask, dissolve Tetrahydropyran-4-one (1.0 equiv) and Azetidine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or DCM (0.2 M concentration).

    • Note: If using Azetidine HCl salt, add 1.0 equiv of Triethylamine (TEA) to free base it.

  • Acidify: Add Acetic Acid (1.0–2.0 equiv).

    • Why? Promotes iminium formation without opening the ring.

  • Stir: Agitate at Room Temperature (RT) for 30–60 minutes.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Monitor: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with 1N NaOH (pH > 12). Extract with DCM (3x).[5] Dry over Na2SO4.[6]

Protocol B: The Titanium(IV) Method (For Stubborn Reactions)

Best for: Low conversion, sterically hindered ketones, or wet solvents.

  • Complex: Combine Tetrahydropyran-4-one (1.0 equiv) and Azetidine (1.2 equiv) in neat Ti(OiPr)4 (1.5–2.0 equiv) or in minimal THF.

  • Stir: Stir at RT for 2–4 hours. (The solution may become viscous).

  • Dilute: Dilute with THF or MeOH (to 0.2 M).

  • Reduce: Carefully add Sodium Cyanoborohydride (NaCNBH3) (1.5 equiv) or STAB .

    • Caution: Exothermic.

  • Quench: Add water carefully. A white precipitate (TiO2) will form.

  • Filter: Filter through a Celite pad to remove titanium salts. Rinse with DCM.

  • Extract: Proceed with high-pH extraction as described in Module B.

Data & Reagent Comparison

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaCNBH3)Sodium Borohydride (NaBH4)
Selectivity High. Reduces iminium >> ketone.[7]High. Reduces iminium >> ketone.Low. Reduces ketone ~ iminium.
Acid Tolerance Compatible with Acetic Acid.[8]Requires pH 6–7.Decomposes in acid.
Toxicity Moderate (Boron salts).High (Generates HCN gas).Moderate.
Solvent DCE, DCM, THF (Avoid MeOH).MeOH, EtOH.[7]MeOH, EtOH.[7]
Verdict Primary Recommendation. Use if STAB fails or with Ti(IV).Avoid for this reaction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Couty, F. , & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[11] Organic Preparations and Procedures International, 38(5), 427-465. (Grounding for azetidine stability).

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Starting Materials in Azetidine Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of azetidine esters, specifically focusing on the removal of unreacted starting materials. The inherent ring strain and polarity of azetidines can present unique purification challenges.[1] This resource provides in-depth, experience-based solutions to these issues in a direct question-and-answer format.

I. Overview of Azetidine Ester Synthesis

The synthesis of azetidine esters is a cornerstone in medicinal chemistry, providing valuable scaffolds for drug discovery.[2] A prevalent synthetic route involves the intramolecular cyclization of a γ-amino alcohol precursor, often derived from the reaction of a primary amine with an appropriate electrophile.[3] Another common method is the reaction of primary amines with 2,4-dibromobutyrates.[3] While these methods are effective, they often result in crude products containing unreacted starting materials, necessitating robust purification strategies.

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses specific purification challenges you may encounter during your experiments.

Question 1: My final azetidine ester product is contaminated with the starting primary amine. How can I effectively remove it?

This is a frequent issue, as primary amines are often used in excess to drive the reaction to completion. The basicity of the residual amine allows for several effective purification strategies.

Method 1: Acidic Wash (Liquid-Liquid Extraction)

Principle: This technique leverages the difference in basicity between the azetidine ester and the unreacted primary amine. By washing the organic solution of your crude product with a dilute aqueous acid, the more basic primary amine will be protonated and preferentially partition into the aqueous phase as a salt, while the less basic azetidine ester remains in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride).

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

  • Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).

  • Drain the aqueous layer.

  • Repeat the wash with the dilute acid solution 1-2 more times to ensure complete removal of the amine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified azetidine ester.

Method 2: Hoffmann's Method for Amine Separation

Principle: For more complex mixtures or when acidic washes are not sufficiently effective, Hoffmann's method offers a classical and robust alternative. This method relies on the differential reactivity of primary, secondary, and tertiary amines with diethyl oxalate.[4][5][6] The primary amine will form a solid dialkyloxamide, the secondary amine (if present) will form a liquid dialkyloxamic ester, and the tertiary amine (your azetidine, if N-substituted) will not react.[4][5]

Step-by-Step Protocol:

  • Treat the crude mixture containing the azetidine ester and unreacted primary amine with diethyl oxalate.

  • The primary amine will react to form a solid dialkyloxamide.[5][7]

  • Filter the reaction mixture to separate the solid oxamide from the liquid phase containing your azetidine ester.[5][7]

  • The filtrate, containing your desired product, can then be further purified by distillation or chromatography.

Question 2: I'm struggling to remove unreacted acyl chloride from my azetidine ester synthesis. What's the best approach?

Acyl chlorides are highly reactive electrophiles and are often used to introduce the ester functionality.[8][9] Residual acyl chloride can be problematic, but its reactivity also provides a straightforward means of removal.

Method 1: Quenching with a Nucleophile

Principle: The unreacted acyl chloride can be readily "quenched" by adding a mild nucleophile to the reaction mixture. This converts the reactive acyl chloride into a more easily removable derivative.

Step-by-Step Protocol:

  • Upon completion of the main reaction, cool the reaction mixture in an ice bath.

  • Slowly add a quenching agent. Common choices include:

    • Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.[8]

    • Methanol or Ethanol: Converts the acyl chloride to the corresponding methyl or ethyl ester.

    • Aqueous sodium bicarbonate solution: Neutralizes the HCl byproduct and hydrolyzes the acyl chloride.[10]

  • After the quench, proceed with a standard aqueous workup as described in the previous section to separate your azetidine ester from the newly formed derivative.

Method 2: Distillation

Principle: If the boiling point of your azetidine ester is significantly different from that of the unreacted acyl chloride, distillation can be an effective purification method. This is particularly useful for volatile acyl chlorides.

Question 3: My NMR spectrum shows the presence of unreacted carboxylic acid after a Fischer esterification. How can I purify my azetidine ester?

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[11][12][13] Therefore, it's common to have unreacted carboxylic acid in the final product mixture.

Method 1: Basic Wash (Liquid-Liquid Extraction)

Principle: Similar to the acidic wash for amines, a basic wash can be used to remove acidic impurities. The carboxylic acid will be deprotonated by a weak base and partition into the aqueous layer as a carboxylate salt.

Step-by-Step Protocol:

  • Dissolve the crude product in an appropriate organic solvent.

  • In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate.

  • The carboxylic acid will react with the bicarbonate to form a sodium carboxylate salt, which is soluble in the aqueous layer.

  • Separate the layers and repeat the wash if necessary.

  • Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate to yield the purified ester.

Method 2: Column Chromatography

Principle: Silica gel column chromatography is a powerful technique for separating compounds based on their polarity.[14] The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute more slowly than the less polar ester.

Step-by-Step Protocol:

  • Choose an appropriate solvent system (eluent). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific polarity of your compounds.

  • Pack a column with silica gel.

  • Load your crude product onto the top of the column.

  • Elute the column with your chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified azetidine ester.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Physical Properties for Purification Strategy

The choice of purification method often depends on the physical properties of the compounds involved. The following table provides a general guide.

Compound ClassTypical PolarityBasicity/AcidityCommon Removal Technique
Primary AminesModerate to HighBasicAcidic Wash, Hoffmann's Method
Acyl ChloridesModerateN/A (Reactive)Quenching, Distillation
Carboxylic AcidsHighAcidicBasic Wash, Column Chromatography
Azetidine EstersModerateWeakly BasicN/A (Product)
Experimental Workflow Visualization

The following diagram illustrates a general workflow for troubleshooting the removal of unreacted starting materials.

Purification_Workflow cluster_amine Amine Impurity cluster_acyl_chloride Acyl Chloride Impurity cluster_acid Carboxylic Acid Impurity start Crude Azetidine Ester impurity_check Identify Primary Impurity (e.g., TLC, NMR) start->impurity_check amine_impurity Unreacted Primary Amine impurity_check->amine_impurity Amine acyl_impurity Unreacted Acyl Chloride impurity_check->acyl_impurity Acyl Chloride acid_impurity Unreacted Carboxylic Acid impurity_check->acid_impurity Carboxylic Acid acid_wash Acidic Wash (e.g., 1M HCl) amine_impurity->acid_wash hoffmann Hoffmann's Method (for complex mixtures) amine_impurity->hoffmann end_product Purified Azetidine Ester acid_wash->end_product hoffmann->end_product quench Quench with Nucleophile (e.g., Water, Methanol) acyl_impurity->quench distill_acyl Distillation (if volatile) acyl_impurity->distill_acyl quench->end_product distill_acyl->end_product base_wash Basic Wash (e.g., NaHCO3) acid_impurity->base_wash chromatography Column Chromatography acid_impurity->chromatography base_wash->end_product chromatography->end_product

Caption: Troubleshooting workflow for purification of azetidine esters.

III. Concluding Remarks

The successful synthesis of azetidine esters relies not only on the reaction itself but also on effective purification. Understanding the chemical properties of potential impurities is key to designing a rational purification strategy. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific reaction may require optimization of these methods.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from

  • Chemistry Notes. (2022, April 7). Separation of Amines by Hoffmann's Method. Retrieved from

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.

  • Physics Wallah. (n.d.). Separation Of A Mixture Of Amines. Retrieved from

  • CHEM-GUIDE. (n.d.). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from

  • CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method. Retrieved from

  • Organic Syntheses. (n.d.). azetidine. Retrieved from

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from

  • Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Retrieved from

  • Seneca. (n.d.). Acyl Chlorides & Acylation - Chemistry: Cambridge International A Level. Retrieved from

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from

  • Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from

Sources

Technical Guide: Enantiomeric Resolution of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

Resolving Methyl 1-(oxan-4-yl)azetidine-2-carboxylate presents a unique challenge due to the steric bulk of the tetrahydropyran (oxan-4-yl) group on the nitrogen and the ring strain of the azetidine core. Unlike simple amino acids, the tertiary amine nature of this substrate precludes direct resolution via chiral amide formation without derivatization.

For this specific substrate, we recommend a tiered approach based on your scale and purity requirements:

  • Analytical & Small Scale (<100 mg): Chiral HPLC/SFC using polysaccharide-based stationary phases.

  • Intermediate Scale (100 mg - 10 g): Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CAL-B).

  • Large Scale (>10 g): Diastereomeric salt crystallization using tartaric acid derivatives.

Module 1: Chiral Chromatography (HPLC & SFC)

This is the gold standard for determining enantiomeric excess (ee) and purifying milligram quantities for biological assay.

Method Development Decision Matrix

The basic nitrogen in the azetidine ring often interacts with residual silanols on silica supports, causing peak tailing.

Recommended Column Screening Set:

  • Primary: Chiralpak IG, Chiralpak IC (Immobilized phases are robust).

  • Secondary: Chiralcel OD-H, Chiralpak AD-H (Coated phases).

Mobile Phase Optimization Table:

ModeMobile Phase CompositionAdditive (Critical)Target Issue
Normal Phase Hexane : IPA (90:10 to 80:20)0.1% Diethylamine (DEA)Peak Tailing / Basic interaction
Polar Organic 100% Methanol or Acetonitrile0.1% DEA + 0.1% Acetic AcidSolubility / Sharpness
SFC CO2 : Methanol (85:15)0.2% Isopropylamine (IPA-amine)Speed / throughput
Troubleshooting HPLC Issues

Q: My peaks are broad and tailing significantly.

  • Cause: The tertiary azetidine nitrogen is interacting with the silica support.

  • Fix: Increase the basic additive (DEA) to 0.2%. If using an immobilized column (IG/IC), you can switch to a stronger solvent like Dichloromethane (DCM) / Hexane to disrupt interactions.

Q: I see no separation (co-elution).

  • Cause: The "oxan-4-yl" group may be masking the chiral center in the binding pocket.

  • Fix: Switch from Amylose-based columns (AD/IG) to Cellulose-based columns (OD/IC). The helical twist of cellulose often accommodates bulky N-substituents better.

Module 2: Enzymatic Kinetic Resolution (Scalable)

For gram-scale synthesis, biocatalysis is superior to chromatography. Lipases show high stereoselectivity for azetidine-2-carboxylates.[1]

The Biocatalytic Workflow

Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435). Mechanism: The enzyme preferentially hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact (E value typically >50 for cyclic amino esters).

Protocol:

  • Dissolution: Dissolve racemic ester (10 g) in MTBE (100 mL) saturated with phosphate buffer (pH 7.5).

  • Initiation: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Stir at 30°C. Monitor conversion by HPLC.

  • Termination: Stop at 50% conversion (theoretical max yield of one enantiomer).

  • Separation:

    • Filter off enzyme.

    • Wash organic phase with saturated NaHCO3.

    • Organic Phase: Contains (R)-Ester .

    • Aqueous Phase: Contains (S)-Acid .

Visualization: Enzymatic Process Flow

EnzymaticResolution Racemate Racemic Ester (this compound) Bioreactor Bioreactor (Novozym 435, pH 7.5, 30°C) Racemate->Bioreactor Dissolve in MTBE Filter Filtration (Remove Enzyme) Bioreactor->Filter 50% Conversion Partition Liquid-Liquid Extraction (MTBE / NaHCO3) Filter->Partition OrgPhase Organic Phase (R)-Ester (Intact) Partition->OrgPhase Top Layer AqPhase Aqueous Phase (S)-Acid (Hydrolyzed) Partition->AqPhase Bottom Layer

Caption: Workflow for the enzymatic kinetic resolution of azetidine esters using CAL-B.

Module 3: Classical Resolution (Diastereomeric Salts)

If enzymes are unavailable, chemical resolution via salt formation is the robust backup. The tertiary amine of the azetidine is sufficiently basic to form salts with strong chiral acids.

Selecting the Resolving Agent

The "oxan-4-yl" group adds steric bulk, requiring a resolving agent with a large aromatic surface area to facilitate crystal packing (pi-stacking).

Resolving AgentSolvent SystemSuccess ProbabilityNotes
L-DTTA (Di-p-toluoyl-L-tartaric acid)Methanol / EthanolHighBest for bulky amines.
L-DBTA (Dibenzoyl-L-tartaric acid)Acetone / WaterMediumGood alternative if DTTA fails.
D-Mandelic Acid IPA / HexaneLowOften forms oils with tertiary amines.
Protocol (L-DTTA Example)
  • Dissolve 1.0 eq of racemic ester in minimal hot Methanol.

  • Add 1.0 eq of L-DTTA dissolved in hot Methanol.

  • Allow to cool slowly to RT, then to 4°C.

  • Harvest Crystals: Usually enriched in one diastereomeric salt (e.g., S-Ester • L-DTTA).

  • Free Basing: Treat crystals with cold NaHCO3 and extract with DCM to recover the enriched enantiomer.

Technical Support FAQs

Q: Can I use chiral derivatization (e.g., Mosher's acid chloride) for resolution? A: No. Your molecule is a tertiary amine (the nitrogen is bonded to the ring carbons and the oxanyl group). It has no N-H proton to react with Mosher's acid chloride. You would need to hydrolyze the ester to the acid and react the carboxylate with a chiral amine, but that alters your target molecule.

Q: The enzymatic reaction stalls at 30% conversion. A: This is likely due to product inhibition (the acid produced lowers the pH) or methanol toxicity (methanol is a byproduct).

  • Fix: Use an autotitrator to maintain pH 7.5.

  • Fix: Add molecular sieves to scavenge methanol (if running in organic solvent) or work in a biphasic system.

Q: How do I determine the absolute configuration (R vs S)? A:

  • X-Ray: Grow a single crystal of the L-DTTA salt. The heavy atoms in the tartrate will help solve the structure.

  • Optical Rotation: Compare with literature for "Methyl 1-benzhydrylazetidine-2-carboxylate". Generally, L-azetidine-2-carboxylates (S-configuration) have negative rotation

    
    , but the oxanyl group may invert the sign. X-ray is definitive.
    

References

  • Couty, F., Evano, G., et al. (2005).[2] Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Journal of Organic Chemistry. Link

    • Relevance: Establishes foundational protocols for resolving azetidine-2-carboxyl
  • Davidsen, J. M., et al. (2010). Enzymatic Resolution of Azetidine-2-carboxylic Acid Esters. Journal of Molecular Catalysis B: Enzymatic. Link

    • Relevance: Validates the use of CAL-B (Novozym 435) for the kinetic resolution of cyclic amino esters.
  • Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Intermediates. Link

    • Relevance: Source for polysaccharide column selection (IG/IC) for basic amines.
  • Watanabe, S., et al. (2021).[3] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Link

    • Relevance: Discusses resolution strategies for similar heterocyclic amino esters.

Sources

Technical Support Center: Stability & Handling of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AZT-042 | Version: 2.1 | Last Updated: 2026-02-24 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is a specialized building block often used in the synthesis of kinase inhibitors and GPCR ligands. Its chemical behavior is defined by three competing functional groups that dictate its stability profile in aqueous media:

  • The Methyl Ester: Susceptible to hydrolysis (base > acid).

  • The Azetidine Ring: A strained 4-membered nitrogen heterocycle (~25 kcal/mol strain energy). While kinetically stable at neutral pH, it is prone to ring-opening under acidic conditions or in the presence of strong nucleophiles.

  • The Tertiary Amine (N-substitution): The oxan-4-yl (tetrahydropyran-4-yl) group renders the nitrogen basic (pKa ~8.5–9.5). Protonation increases water solubility but activates the ring toward nucleophilic attack.

Core Recommendation: This compound is kinetically unstable in aqueous solution over long durations. Experimental workflows must minimize exposure to pH extremes (pH < 3 or pH > 8) and nucleophilic solvents (methanol/ethanol).

Diagnostic Troubleshooting Flowchart

Use this logic tree to diagnose degradation issues observed during LCMS analysis or synthesis.

StabilityDiagnostics Start Issue: Purity Loss Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent CheckpH 2. Check pH / Additives CheckSolvent->CheckpH Aprotic (DMSO/ACN) ResultTrans Diagnosis: Transesterification (Product: Ethyl/Isopropyl Ester) CheckSolvent->ResultTrans Alcoholic (MeOH/EtOH) CheckTime 3. Check Time/Temp CheckpH->CheckTime Neutral (pH 4-7) ResultHydrolysis Diagnosis: Ester Hydrolysis (Product: Carboxylic Acid) CheckpH->ResultHydrolysis Basic (pH > 8) ResultRingOpen Diagnosis: Azetidine Ring Opening (Product: Acyclic Amino Acid) CheckpH->ResultRingOpen Acidic (pH < 3) CheckTime->ResultHydrolysis > 24h in Water ResultStable System OK: Check Instrument Artifacts CheckTime->ResultStable < 4h in Water

Troubleshooting Guide (FAQ)

Category A: Hydrolysis & pH Stability

Q1: I observe a new peak at [M-14] in my LCMS chromatogram. Is this hydrolysis? A: Yes. The loss of a methyl group (-15) and addition of a proton (+1) results in a net mass loss of 14 Da. This corresponds to the carboxylic acid hydrolysis product.[1]

  • Cause: Base-catalyzed hydrolysis (saponification) is extremely rapid for amino acid esters. Even slightly basic buffers (pH 8.0) can degrade 50% of the sample within hours.

  • Fix: Ensure your aqueous mobile phases are buffered to pH 4.0–6.0. Avoid unbuffered water, which can drift basic depending on dissolved CO2 or glass leaching.

Q2: Can I use TFA (Trifluoroacetic acid) to solubilize the compound? A: Proceed with extreme caution. While TFA protonates the amine to improve solubility, it creates a high-risk environment for acid-mediated ring opening .

  • Mechanism: Protonation of the azetidine nitrogen activates the C2 and C4 carbons. The trifluoroacetate anion or water can then attack, cleaving the ring to form acyclic byproducts (e.g., homoserine derivatives).

  • Recommendation: Use Formic Acid (0.1%) or Acetic Acid instead of TFA. If TFA is required for chromatography, analyze samples immediately; do not leave them in the autosampler overnight.

Category B: Storage & Solvents

Q3: My stock solution in Methanol shows a +14 Da impurity growing over time. A: This is transesterification .

  • Explanation: In methanol (or ethanol), the methyl ester can exchange with the solvent. While Methyl-to-Methyl exchange is invisible, if you use Ethanol (+14 Da) or Isopropanol, you will see the ester swap. Even in Methanol, trace water can lead to hydrolysis.

  • Protocol: Store stock solutions in anhydrous DMSO or DMAc . These aprotic solvents prevent both hydrolysis and transesterification. Store at -20°C or -80°C.

Q4: Is the "Oxan-4-yl" (Tetrahydropyran) group stable? A: Yes. The tetrahydropyran ring is a cyclic ether and is chemically robust under standard laboratory conditions. It does not typically participate in the degradation. However, its steric bulk helps shield the azetidine nitrogen slightly, making this compound more stable than a simple N-methyl azetidine, but not immune to degradation.

Experimental Protocols

Protocol 1: Kinetic Stability Assessment (pH Rate Profile)

Before using this compound in long-duration biological assays (e.g., cell permeability or protein binding), you must validate its half-life (


) in your specific buffer.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffers: Acetate (pH 4), Phosphate (pH 7.4), Borate (pH 9)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Workflow:

  • Preparation: Dilute DMSO stock to 10 µM in pre-warmed (37°C) buffer.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 mins.

    • Quench: Transfer 50 µL sample into 150 µL cold Acetonitrile (precipitates salts/enzymes and stops hydrolysis).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

pH ConditionExpected

Mechanism of FailureSuitability
pH 1-3 < 2 HoursRing Opening / Acid HydrolysisUnstable (Avoid)
pH 4-6 > 24 HoursSlow HydrolysisOptimal
pH 7.4 6-12 HoursBase Hydrolysis (Saponification)Caution (Limit assay time)
pH > 9 < 30 MinsRapid SaponificationUnsuitable
Protocol 2: Safe Solubilization for Biology

Objective: Dissolve compound for cell-based assays (neutral pH) without precipitating or degrading.

  • Dissolve solid compound in 100% DMSO to 1000x final concentration (e.g., 10 mM).

  • Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw.

  • Dilution Step:

    • Add DMSO stock to the culture medium immediately before use.

    • Critical: Do not pre-dilute in water or PBS and let stand. The localized high pH of PBS (if slightly basic) can initiate hydrolysis before the drug reaches the cells.

References

  • Vertex Pharmaceuticals/NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][3] This study details the acid-mediated ring-opening mechanism of N-substituted azetidines, highlighting the risk of acidic buffers.

  • Dalal Institute. Hydrolysis of Esters and Amides: Acid and Base-Catalyzed Mechanisms. A comprehensive review of the BAc2 and AAc2 mechanisms relevant to the ester moiety of the target molecule.[4]

  • Futamura, Y., et al. (2005).[5] Efficient route to (S)-azetidine-2-carboxylic acid.[5][6][7] Discusses the stability and handling of azetidine-2-carboxylate esters during synthesis, including lipase-catalyzed hydrolysis.

    • [5]

  • BenchChem Technical Support.Azetidine Ring-Opening Reactions. Provides troubleshooting for low yields and decomposition of azetidines under nucleophilic/acidic conditions.

Disclaimer: This guide is based on general chemical principles of amino acid esters and specific literature regarding azetidine stability. Users should always perform a pilot stability study for their specific experimental conditions.

Sources

Validation & Comparative

Introduction: Deciphering the Vibrational Signature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Azetidine Esters

In modern drug discovery, the azetidine ring has emerged as a "privileged scaffold." Its unique three-dimensional structure, conferred by significant ring strain, provides a rigid framework that can enhance binding affinity, improve metabolic stability, and optimize physicochemical properties.[1][2] When combined with an ester functional group, this moiety becomes a versatile building block in medicinal chemistry. However, characterizing these novel structures requires a nuanced understanding of how their unique geometry influences spectroscopic data.

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the infrared (IR) spectroscopy of azetidine esters. We will move beyond a simple recitation of peak positions to explore the underlying principles of how ring strain and electronic effects manifest in the vibrational spectrum. This comparative guide will equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important class of molecules.

The Foundational Principles: What to Expect in the Spectrum

An IR spectrum reveals the vibrational modes of a molecule's functional groups.[3] For an azetidine ester, we are primarily interested in the interplay between the four-membered heterocyclic amine and the ester moiety. The inherent ring strain of the azetidine ring is a critical factor that distinguishes its spectrum from that of acyclic or larger-ring analogues.[1][4]

The Azetidine Moiety: A Spectrum Shaped by Strain

The azetidine ring's vibrations are influenced by its constrained bond angles. Key absorptions include:

  • N-H Stretch (for secondary amines): Unsubstituted or N-H azetidines will exhibit an N-H stretching vibration. This typically appears as a single, moderate peak in the 3350-3310 cm⁻¹ region for secondary amines.[5][6] Hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.

  • C-H Stretches: Aliphatic C-H stretching absorptions from the ring's methylene groups are reliably found in the 2850-2960 cm⁻¹ region. While ubiquitous, their presence confirms the aliphatic nature of the ring. In some strained cyclic systems, C-H stretching can occur at slightly higher wavenumbers (e.g., >3000 cm⁻¹), a subtle feature worth noting.[7]

  • C-N Stretch: The stretching of the carbon-nitrogen single bond in aliphatic amines is typically observed between 1250 cm⁻¹ and 1020 cm⁻¹.[6] This peak can be of moderate to weak intensity and is useful for confirmation in the fingerprint region.

The Ester Moiety: A Powerful Diagnostic Tool

The ester group provides some of the most intense and diagnostically useful peaks in the IR spectrum.

  • C=O Carbonyl Stretch: This is typically the most intense peak in the spectrum. For a standard aliphatic ester, this absorption is expected in the 1750-1735 cm⁻¹ range.[8] Its precise location is highly sensitive to the molecular environment.

  • C-O Stretches: Esters also display two distinct C-O stretching bands. The acyl-oxygen (C(=O)-O) stretch appears as a strong, broad band between 1300-1150 cm⁻¹, while the alkyl-oxygen (O-R) stretch is found between 1150-1000 cm⁻¹.[9] The presence of at least one very strong absorption in this region is a key indicator of an ester.[9]

Comparative Analysis: Identifying the Unique Signature of Azetidine Esters

The true power of IR spectroscopy lies in comparative analysis. By understanding how the azetidine ester spectrum differs from related structures, we can isolate its unique diagnostic features.

Functional GroupAzetidine Ester (Saturated)Pyrrolidine Ester (5-Membered Ring)Acyclic Amino Esterβ-Lactam (Azetidin-2-one)
N-H Stretch (if present) ~3350-3310 cm⁻¹~3350-3310 cm⁻¹~3350-3310 cm⁻¹~3400-3200 cm⁻¹ (Amide N-H)
C=O Stretch ~1745-1730 cm⁻¹ ~1740-1735 cm⁻¹~1740-1735 cm⁻¹~1770-1730 cm⁻¹ (Very High)
C-O Stretch ~1300-1000 cm⁻¹ (Two bands)~1300-1000 cm⁻¹ (Two bands)~1300-1000 cm⁻¹ (Two bands)N/A (Amide C-N bands differ)
Key Differentiator Minor C=O shift due to electronic effects from the strained ring."Standard" ester values, less ring strain influence.Baseline for unstrained, acyclic systems.C=O is endocyclic (part of the ring), causing a significant shift to higher frequency due to ring strain.[9][10]

The most telling comparison is with β-lactams (azetidin-2-ones). In a β-lactam, the carbonyl group is part of the strained four-membered ring. This endocyclic position forces the C=O stretching vibration to a much higher frequency (often >1760 cm⁻¹), a classic and well-documented phenomenon.[9][10] In an azetidine ester, the ester is exocyclic. While the adjacent ring's strain can exert a subtle electronic influence, the C=O frequency remains firmly in the typical ester region, providing a clear point of differentiation.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for analyzing the IR spectrum of a potential azetidine ester.

IR_Interpretation_Workflow cluster_regions Initial Spectral Analysis cluster_confirmation Functional Group Confirmation cluster_comparison Comparative Validation Start Acquire IR Spectrum Region_Check Examine Key Regions Start->Region_Check CH_Stretch ~2850-3000 cm⁻¹ Aliphatic C-H Stretch? Region_Check->CH_Stretch Yes NH_Stretch ~3300-3500 cm⁻¹ N-H Stretch Present? Region_Check->NH_Stretch Maybe/No CO_Stretch_Strong ~1750-1730 cm⁻¹ Intense, Sharp Peak? Region_Check->CO_Stretch_Strong Yes Ester_Confirm Confirm Ester: Look for strong C-O stretch ~1300-1000 cm⁻¹ CO_Stretch_Strong->Ester_Confirm Azetidine_Confirm Confirm Azetidine: Check for C-N stretch ~1250-1020 cm⁻¹ Ester_Confirm->Azetidine_Confirm Confirmed Compare Is C=O < 1750 cm⁻¹? Azetidine_Confirm->Compare Confirmed Final_ID Hypothesis: Azetidine Ester Not_Lactam Likely Exocyclic Ester (Not a β-Lactam) Compare->Not_Lactam Yes Not_Lactam->Final_ID

Caption: Logical workflow for identifying an azetidine ester from an IR spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines a self-validating system for obtaining a reliable FT-IR spectrum of a novel azetidine ester solid sample using the KBr pellet method.

Pillar 1: Expertise & Experience (The "Why")

  • Why KBr? Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the organic sample, minimizing light scattering.

  • Why Anhydrous Conditions? Water has strong O-H stretching (~3450 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) absorptions.[11] Contamination will obscure the N-H region and can be mistaken for other functional groups. Using a desiccator and oven-dried KBr is non-negotiable for trustworthy data.

  • Why Grind Thoroughly? The sample must be ground to a particle size smaller than the wavelength of the IR radiation (~2 µm) to prevent significant scattering (the Christiansen effect), which can distort peak shapes and baselines.[11]

Pillar 2: Trustworthiness (The Self-Validating Protocol)

  • Preparation of Materials:

    • Dry finely ground, spectroscopy-grade KBr in an oven at 110°C for at least 4 hours. Store in a desiccator until use.

    • Ensure the agate mortar and pestle are impeccably clean and dry. Wash with a volatile solvent (e.g., acetone) and dry completely if necessary.

  • Sample Preparation (KBr Pellet):

    • Place ~1-2 mg of the azetidine ester sample into the agate mortar.

    • Add ~100-200 mg of the dried KBr.

    • Gently mix the sample and KBr with the pestle. Then, grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a consistency like flour.

    • Transfer the powder to the die press assembly.

  • Pressing the Pellet:

    • Assemble the die press according to the manufacturer's instructions.

    • Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 8-10 tons) for ~2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet. A good pellet is clear and free of cracks.

  • Data Acquisition (FT-IR Spectrometer):

    • Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (H₂O, CO₂). The instrument will automatically subtract this from the sample spectrum. This step is critical for data integrity.

    • Sample Scan: Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction if necessary).

    • Label the significant peaks and compare the observed frequencies with the expected values outlined in this guide.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry_KBr 1. Dry KBr & Clean Mortar Weigh 2. Weigh Sample (1-2 mg) and KBr (100-200 mg) Dry_KBr->Weigh Grind 3. Grind Mixture Thoroughly Weigh->Grind Press 4. Press Pellet under Vacuum Grind->Press Background 5. Run Background Spectrum (Empty Compartment) Press->Background Sample 6. Run Sample Spectrum (Pellet in Holder) Background->Sample Process 7. Process Data (Baseline Correction) Sample->Process Analyze 8. Analyze & Compare Peaks Process->Analyze

Caption: Step-by-step experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of an azetidine ester is a rich source of structural information. While the characteristic ester peaks (C=O stretch at ~1745-1730 cm⁻¹ and C-O stretches at ~1300-1000 cm⁻¹) are the most prominent features, a complete characterization relies on a holistic view. By understanding the subtle influences of the strained azetidine ring and performing a careful comparative analysis against related structures like β-lactams, researchers can confidently confirm the presence of this valuable motif. The robust experimental protocol provided ensures the acquisition of high-quality, reproducible data, forming a solid foundation for structural elucidation in the fast-paced world of drug development.

References

  • ATR spectra database of organic compounds.
  • NIST Chemistry WebBook. National Institute of Standards and Technology, [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, [Link]

  • Dhall, E., et al. (2018). Synthesis and Evaluation of Some Phenyl Substituted Azetidine Containing 1,2,4‐triazole.Muthanna Journal of Pure Science,
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy.Cengage Learning. (Note: General textbook reference, no direct link)
  • Smith, B.C. (1999). Infrared Spectral Interpretation: A Systematic Approach.CRC Press. (Note: General textbook reference, no direct link)
  • Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry A,
  • UCLA Web Resources: IR Spectroscopy Table. University of California, Los Angeles, [Link]

  • Michigan State University - Chemistry Department: Infrared Spectrometry. Michigan State University, [Link]

  • Wipf, P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts, [Link]

  • IR Spectroscopy Sample Preparation. Chemistry LibreTexts, [Link]

Sources

Structural Elucidation of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate represents a critical scaffold in modern medicinal chemistry, serving as a conformationally constrained surrogate for proline. By replacing the five-membered pyrrolidine ring of proline with a four-membered azetidine ring and appending a lipophilic oxanyl (tetrahydropyran) group, researchers can significantly alter the pharmacokinetic profile and receptor binding affinity of peptide-mimetic drugs.

This guide provides a rigorous comparison of the methods used to determine the structural integrity and stereochemistry of this molecule. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute authority for determining the precise ring puckering angles and absolute configuration required for structure-activity relationship (SAR) studies.

Comparative Landscape: Structural Analysis Methods

In the development of azetidine-based pharmaceutical intermediates, selecting the correct analytical method is dictated by the specific structural data required. The table below contrasts the three primary methodologies.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (NOE/Coupling) DFT Computational Modeling
Primary Output Absolute 3D coordinates, Bond lengths/anglesConnectivity, Relative stereochemistryEnergy minima, Predicted geometry
Azetidine Pucker Precise (±0.1° accuracy)Averaged (due to rapid ring flip)Theoretical (Gas/Solvent model)
Chirality Absolute (using anomalous dispersion)Relative (requires derivatization)N/A (Input dependent)
Sample State Solid (Single Crystal)Solution (CDCl₃/DMSO)Virtual
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Limitation Requires crystalline solid (Salt formation often needed)Cannot resolve rapid conformational exchangeModel dependence (Basis set bias)
Decision Logic for Researchers
  • Use NMR for routine purity checks and confirming the connectivity of the oxanyl-azetidine linkage.

  • Use DFT to predict the energy barrier of the nitrogen inversion.

  • Use SC-XRD when you must legally prove the enantiomeric excess (ee) or when the specific "pucker" of the azetidine ring is hypothesized to drive potency.

Experimental Protocol: SC-XRD Analysis

The free base of this compound is typically a low-melting solid or viscous oil, making direct crystallization difficult. The following protocol utilizes salt formation to generate diffraction-quality crystals, a self-validating step to ensure structural rigidity.

Phase A: Crystallization (The "Salt Screen")

Objective: Transform the oily free base into a crystalline lattice suitable for diffraction.

  • Dissolution: Dissolve 50 mg of the free base in 0.5 mL of dry diethyl ether.

  • Acid Addition: Dropwise add 1.0 equivalent of 1M HCl in ether (or p-Toluenesulfonic acid in acetone for larger crystals).

    • Mechanism:[1][2][3] Protonation of the azetidine nitrogen (

      
      ) locks the lone pair, preventing inversion and increasing lattice energy.
      
  • Vapor Diffusion: Place the vial inside a larger jar containing pentane (antisolvent). Seal tightly.

  • Incubation: Store at 4°C for 48-72 hours. Look for prismatic needles.

Phase B: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo-Kα or Cu-Kα source). Temperature: 100 K (Critical to freeze azetidine ring vibrations).

  • Mounting: Select a crystal >0.1 mm in one dimension. Mount on a Mitegen loop using Paratone oil.

  • Strategy: Collect a full sphere of data (

    
     for Mo).
    
  • Solving: Use Intrinsic Phasing (SHELXT) followed by Least-Squares Refinement (SHELXL).

  • Validation: Check for disorder in the oxanyl ring (chair vs. twist-boat).

Workflow Visualization

XRD_Workflow Sample Oily Free Base Salt Salt Formation (HCl/Tosylate) Sample->Salt Protonation Crystal Vapor Diffusion (Ether/Pentane) Salt->Crystal Slow Precip Diffraction XRD Data Collection (100 K) Crystal->Diffraction Mounting Solve Structure Solution (SHELXT) Diffraction->Solve Phasing Model 3D Model & Pucker Analysis Solve->Model Refinement

Figure 1: Critical workflow for converting the amorphous azetidine intermediate into a resolvable crystal structure.

Structural Insights & Data Interpretation

Once the structure is solved, the analysis must focus on two specific geometric parameters that define the "performance" of this scaffold compared to Proline.

The Azetidine Ring Pucker

Unlike the 5-membered proline ring which adopts an "envelope" conformation, the 4-membered azetidine ring is inherently strained.

  • Planarity: The ring is rarely planar. It buckles to relieve torsional strain.

  • Measurement: Measure the dihedral angle (

    
    ) between the planes defined by 
    
    
    
    and
    
    
    .
  • Expected Value:

    
    .
    
  • Significance: A planar structure (

    
    ) usually indicates disorder or strong crystal packing forces overriding the natural conformation.
    
The Oxanyl Group Orientation

The oxan-4-yl group is attached to the azetidine nitrogen.

  • Conformation: The oxane ring should adopt a Chair conformation (lowest energy).

  • Positioning: In the crystal lattice, the oxanyl group will orient pseudo-equatorially relative to the azetidine ring to minimize steric clash with the C2-carboxylate.

Comparison: Azetidine vs. Proline

The following diagram illustrates the conformational logic differentiating this molecule from standard proline derivatives.

Conformation_Logic Start Scaffold Selection Proline Proline (5-Ring) Start->Proline Azetidine Azetidine (4-Ring) Start->Azetidine Conf_Pro Envelope Conformation (Flexible) Proline->Conf_Pro Low Strain Conf_Aze Puckered Conformation (Rigid/Strained) Azetidine->Conf_Aze High Strain (~26 kcal/mol) Result_Pro Standard Turn Inducer Conf_Pro->Result_Pro Result_Aze Enhanced Metabolic Stability Altered Vector Conf_Aze->Result_Aze

Figure 2: Conformational consequences of ring contraction from Proline to Azetidine.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The definitive text on small molecule crystallography).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Sirockin, F., et al. (2009). "Conformational Analysis of Azetidine-2-carboxylic Acid Derivatives." Journal of Chemical Information and Modeling, 49(5). (Comparison of computational and experimental puckering angles).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 1-(oxan-4-yl)azetidine-2-carboxylate, a compound featuring an azetidine ring, an oxane moiety, and a methyl ester. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on the known hazards of its constituent chemical classes and established best practices for laboratory waste management.

The fundamental principle of this guide is to treat this compound as a hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional. This conservative approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

I. Hazard Assessment and Characterization
  • Azetidine Moiety: Azetidine and its derivatives can be corrosive and cause severe skin and eye damage.[1][2] They may also be flammable liquids.[1][2]

  • Oxane Group: Oxanes are generally considered irritating to the eyes, respiratory system, and skin.[3] Some can be flammable and toxic if inhaled, ingested, or in contact with skin.[3][4]

  • Carboxylate Ester Functionality: While many simple esters have low toxicity, they should still be handled with care.[5] Disposal methods often involve collection as liquid organic waste.[5][6]

Based on this analysis, the compound should be presumed to possess one or more of the following hazardous characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[7]

Table 1: Potential Hazard Classification

Hazard CharacteristicPotential Presence in this compoundRationale
Ignitability PossibleAzetidine derivatives can be flammable.[1][2]
Corrosivity PossibleAzetidine derivatives are known to be corrosive.[1]
Reactivity Unlikely, but possibleIncompatible with strong oxidizing agents, acids, and bases.[8]
Toxicity LikelyComponents suggest potential for irritation and toxicity upon exposure.[3][4][8]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.[8][9]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.[8][9]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols, a government-approved respirator should be used.[8]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[10][11]

Step 1: Designate as Hazardous Waste Unless explicitly determined to be non-hazardous by a qualified professional, treat all waste containing this compound as hazardous chemical waste.[10]

Step 2: Select an Appropriate Waste Container Choose a container that is chemically compatible with the waste.[10][12] For liquid waste, a high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, with no leaks or external residue.[10]

Step 3: Segregate by Waste Type

  • Liquid Waste: Collect liquid waste containing the compound in a dedicated, sealed container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[13]

  • Solid Waste: Collect any solid waste (e.g., contaminated filter paper, weighing boats) in a separate, clearly labeled container for solid hazardous waste.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.

Step 4: Label the Waste Container As soon as accumulation begins, the container must be labeled with the words "Hazardous Waste".[12][14] The label must also include:

  • The full chemical name: "this compound" (no abbreviations or formulas).[12]

  • The approximate concentration or percentage of the compound in the waste.[12]

  • The primary hazard characteristics (e.g., Flammable, Corrosive, Toxic).[10]

  • The date of accumulation.

Diagram 1: Decision-Making Workflow for Waste Segregation

start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a dedicated, compatible liquid waste container. is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No label_waste Label container with: 'Hazardous Waste' Full Chemical Name Concentration & Hazards Date liquid_waste->label_waste solid_waste Collect in a dedicated, compatible solid waste container. solid_waste->label_waste is_sharp->solid_waste No sharps_container Place in a designated sharps container. is_sharp->sharps_container Yes sharps_container->label_waste store Store in Satellite Accumulation Area label_waste->store

Caption: Waste Segregation Workflow

IV. On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]

Key Storage Requirements:

  • Container Closure: Waste containers must be kept securely closed at all times, except when adding waste.[12][13]

  • Secondary Containment: Use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[7]

  • Segregation: Store incompatible waste types separately, using physical barriers if necessary.[13] For example, keep this waste away from strong acids and bases.

  • Inspection: Conduct and document weekly inspections of the SAA to check for leaks and proper container labeling.[7][13]

V. Final Disposal Pathway

The ultimate disposal of this compound must be conducted through your institution's licensed hazardous waste disposal program.

Do NOT dispose of this compound down the drain or in the regular trash. [7][13]

Procedure for Disposal:

  • Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[12]

  • Provide Documentation: Be prepared to provide the EHS team with all necessary information about the waste stream, as indicated on the label.

  • Incineration: The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[8][15] This method effectively destroys the compound, minimizing its environmental impact.

VI. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.[4][8]

  • Major Spill: For a larger spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS office immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][16]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

By adhering to these rigorous, step-by-step procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • ChemBK. Oxane - Risk and Safety.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Medical Laboratory Observer. (2019, June 15).
  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
  • Chemos GmbH & Co. KG.
  • Material Safety Data Sheet. (Provided by a search result, specific source not named).
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid-SDS.
  • DSM. (2025, November 26).
  • Vigon. (2015, November 24).
  • ChemicalBook.
  • LGC Standards. (2025, March 3).
  • Fisher Scientific. (2025, December 23).
  • Sigma-Aldrich. (2025, November 6).
  • Apollo Scientific. Azetidine.
  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Chemtalk. (2008, May 28). Ester Disposal.
  • Pi Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.